molecular formula C7H14O3 B1198805 Glycofurol CAS No. 5831-59-4

Glycofurol

Numéro de catalogue: B1198805
Numéro CAS: 5831-59-4
Poids moléculaire: 146.18 g/mol
Clé InChI: CTPDSKVQLSDPLC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Glycofurol, also known as this compound, is a useful research compound. Its molecular formula is C7H14O3 and its molecular weight is 146.18 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(Tetrahydrofurfuryl)oxy]ethanol is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Solvent; Viscosity controlling. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-(oxolan-2-ylmethoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c8-3-5-9-6-7-2-1-4-10-7/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPDSKVQLSDPLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31692-85-0
Record name Tetrahydrofurfuryl polyethylene glycol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31692-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40923709
Record name 2-[(Oxolan-2-yl)methoxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40923709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5831-59-4, 121182-07-8, 31692-85-0
Record name 2-[(Tetrahydro-2-furanyl)methoxy]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5831-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-((Tetrahydrofurfuryl)oxy)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005831594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(Oxolan-2-yl)methoxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40923709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(tetrahydrofurfuryl)oxy]ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.916
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Reaction products of tetrahydrofurfuryl alcohol with ethylene oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.489
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Glycofurol: A Comprehensive Technical Guide for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the synonyms, properties, and experimental applications of Glycofurol for researchers, scientists, and drug development professionals.

This compound is a versatile solvent and excipient utilized in the pharmaceutical industry, primarily for its ability to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs). Chemically, it is the ether of tetrahydrofurfuryl alcohol and polyethylene (B3416737) glycol. Its biocompatibility and low toxicity profile make it a suitable component in various dosage forms, particularly in parenteral (injectable), topical, and intranasal formulations. This technical guide provides a detailed overview of its nomenclature, physicochemical properties, and key experimental protocols relevant to its application in drug development.

Synonyms and Alternative Names

In scientific literature and commercial products, this compound is identified by a variety of names. A comprehensive list is provided below to aid in literature searches and material sourcing.

Name TypeName
Common Name This compound
Chemical Names Tetrahydrofurfuryl alcohol polyethylene glycol ether
a-[(Tetrahydro-2-furanyl)methyl]-ω-hydroxy-poly(oxy-1,2-ethanediyl)
Poly(ethylene glycol) tetrahydrofurfuryl ether
Synonyms Tetraglycol
Glycofural
This compound 75
Tetrahydrofurfuryl polyethylene glycol ether
THFP
CAS Number 31692-85-0

Quantitative Physicochemical Data

The physical and chemical properties of this compound are critical for formulation development. The following table summarizes key quantitative data for this compound 75, a common pharmaceutical grade.

PropertyValue
Appearance Clear, colorless to pale yellow, viscous liquid
Density (at 20°C) 1.070–1.090 g/cm³[1]
Viscosity (dynamic, at 20°C) 8–18 mPa·s[1]
Boiling Point (this compound 75) 80–100 °C[1]
Refractive Index (n_D^20) 1.4545[1]
Hydroxyl Value 300–400[1]
Solubility Miscible with water, ethanol, and polyethylene glycol 400. Immiscible with arachis oil, isopropyl ether, and petroleum ether.[1]
Acute Toxicity (LD50, mice, i.v.) 3.5 ml/kg body weight[2]

Experimental Protocols and Methodologies

This compound's utility is demonstrated in a range of pharmaceutical applications. Detailed methodologies for key experiments are provided below.

Preparation of PLGA Microspheres using a Quasi-Emulsion Extraction Method

This protocol describes the use of this compound as a non-toxic solvent for the preparation of poly(lactide-co-glycolide) (PLGA) microspheres, suitable for encapsulating lipophilic drugs.[3][4]

Materials:

  • Poly(lactide-co-glycolide) (PLGA)

  • Lipophilic drug (e.g., Ritonavir, Lopinavir, Sudan III)

  • This compound

  • Acetone

  • Ammonium (B1175870) cobaltothiocyanate solution

  • Methylene (B1212753) chloride

  • External phase (e.g., aqueous surfactant solution)

Procedure:

  • Internal Phase Preparation: Dissolve 100 mg of PLGA and 20 mg of the lipophilic drug in undiluted this compound to form the internal phase.[4]

  • Emulsification: Emulsify the internal phase into the chosen external phase by stirring.

  • Microsphere Formation: Obtain microspheres through a quasi-emulsion extraction method.

  • Characterization:

    • Particle Size and Morphology: Analyze the microspheres for their size distribution and shape (typically spherical with diameters around 100 to 200 μm).[3]

    • Encapsulation Efficiency: Determine the encapsulation rate of the drug. The rate is influenced by the drug's partition coefficient, with more lipophilic drugs showing higher encapsulation.[3]

    • Residual this compound Content:

      • Dissolve 20 mg of blank microspheres in 1 mL of acetone.

      • Re-precipitate the polymer by adding 4 mL of distilled water.

      • Centrifuge the solution at 6000 rpm for 30 minutes.

      • To the supernatant, add 4 mL of ammonium cobaltothiocyanate solution and 4 mL of methylene chloride.

      • Centrifuge the mixture and analyze the methylene chloride phase for residual this compound content by UV spectrophotometry at 620 nm.[2]

G Workflow for PLGA Microsphere Preparation cluster_0 Internal Phase Preparation cluster_1 Emulsification & Hardening cluster_2 Collection & Analysis A Dissolve PLGA and Lipophilic Drug B in this compound A->B C Emulsify Internal Phase in External Phase B->C Transfer D Solvent Extraction/ Evaporation C->D E Microsphere Precipitation D->E F Filter and Wash Microspheres E->F Collect G Dry and Store F->G H Characterize (Size, Morphology, Drug Load) G->H

Workflow for PLGA Microsphere Preparation
Formulation of a this compound-Based Topical Gel for Naproxen Delivery

This protocol outlines the development of a topical gel using this compound as the vehicle base for the non-steroidal anti-inflammatory drug (NSAID) Naproxen.[5][6]

Materials:

  • Naproxen (5% w/w)

  • This compound

  • Gelling agents (e.g., Carbopol 974P, Gantrez AN 119, or Polyvinylpyrrolidone K30)

  • Permeation enhancer (e.g., Transcutol, 2% w/w)

  • Homogenizer (e.g., Ultraturax T 25)

Procedure:

  • Drug Dissolution: Completely dissolve 5% (w/w) Naproxen in this compound at room temperature. If a permeation enhancer is used, it should be mixed with the this compound prior to adding the drug.

  • Gelling Agent Dispersion: Disperse the selected gelling agent (e.g., Carbopol 974P at 1.5-4.0%) into the Naproxen-Glycofurol solution.

  • Homogenization: Homogenize the dispersion using an Ultraturax T 25 at 9,000 rpm for 5 minutes, or until a transparent and uniform gel is formed.

  • Degassing and Storage: Degas the formed gel under a vacuum and store it at room temperature for 24 hours before analysis.

  • Characterization:

    • Physical Properties: Evaluate the gel for bioadhesive properties, spreadability, and viscosity.

    • In Vitro Skin Permeation: Use a Franz-type diffusion cell with excised rat skin to evaluate the permeation rate and lag time of Naproxen from the gel.[5]

    • Skin Irritation Test: Conduct a skin irritation test to ensure the formulation is safe for topical application.[5]

G Workflow for Topical Gel Formulation A Mix this compound and Permeation Enhancer (e.g., Transcutol) B Dissolve Naproxen (5% w/w) in mixture A->B C Disperse Gelling Agent (e.g., Carbopol) B->C D Homogenize at 9,000 rpm for 5 min C->D E Degas Gel under Vacuum D->E F Store at Room Temp for 24 hours E->F G Characterize Gel (Viscosity, Permeation, etc.) F->G

Workflow for Topical Gel Formulation
In Vivo Biocompatibility Assessment in Rat Brain

This protocol provides a method to assess the toxicity and biocompatibility of this compound when administered directly into the brain parenchyma, which is crucial for its potential use in central nervous system drug delivery systems.[7]

Materials:

  • This compound (GF) solution (e.g., 25 µL GF + 25 µL Phosphate-Buffered Saline)

  • Sprague-Dawley rats

  • Stereotaxic apparatus for intracranial injection

Procedure:

  • Animal Preparation: Anesthetize the rats and secure them in a stereotaxic apparatus.

  • Intracranial Injection: Inject the this compound solution into the brain cortex at a defined stereotaxic coordinate. A control group should receive an equivalent volume of Phosphate-Buffered Saline (PBS).

  • Post-injection Monitoring: Monitor the animals for any clinical neurobehavioral abnormalities during acute, subacute, and chronic periods post-injection.

  • Hematological Assessment: At specified time points, collect blood samples for hematological analysis to assess systemic reactions.

  • Neuropathological Assessment:

    • At the end of the study periods, perfuse the brains and collect the tissue.

    • Perform histomorphologic assessments of the brain tissue surrounding the injection site.

    • Evaluate for inflammatory responses, such as the presence of polymorphonuclear leukocytes, macrophages, and gliosis, and compare with the PBS control group.

Cellular Interactions and Signaling

While this compound is primarily considered an inert excipient, its chemical nature as a polyethoxylated substance suggests potential interactions at the cellular level. Excipients, including those in the polyethylene glycol family, have been shown to influence the activity of membrane transporters like P-glycoprotein (P-gp).[8][9][10] P-gp is an efflux pump that plays a significant role in multidrug resistance and affects the oral bioavailability of many drugs. Inhibition of P-gp by an excipient can lead to increased intracellular drug concentration.

The interaction is often related to changes in the fluidity of the cell membrane.[11][12][13][14] The amphiphilic nature of such excipients may allow them to insert into the lipid bilayer, altering its physical properties and, consequently, the function of embedded proteins like P-gp.

G Conceptual Interaction of this compound with Cell Membrane and P-gp cluster_membrane Cell Membrane (Lipid Bilayer) Pgp P-glycoprotein (Efflux Pump) Drug Drug Molecules (P-gp Substrate) Pgp->Drug Normal Efflux This compound This compound Molecules This compound->Pgp Alters Membrane Fluidity & Inhibits P-gp Function Drug->Pgp Efflux Blocked Intracellular Intracellular Space (Increased Drug Conc.) Drug->Intracellular Increased Accumulation

Conceptual Interaction with P-glycoprotein

References

Glycofurol: A High-Performance Solvent for Hydrophobic Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The effective delivery of hydrophobic Active Pharmaceutical Ingredients (APIs) remains a significant challenge in pharmaceutical formulation. Poor aqueous solubility can lead to low bioavailability, hindering the therapeutic efficacy of promising drug candidates. Glycofurol, a derivative of tetrahydrofurfuryl alcohol and polyethylene (B3416737) glycol, has emerged as a valuable excipient, offering exceptional solvent capacity for a wide range of poorly soluble drugs. This technical guide provides a comprehensive overview of this compound's properties, its solvent capacity for hydrophobic APIs, detailed experimental protocols for solubility assessment, and logical frameworks for its application in formulation development.

Physicochemical Properties of this compound

This compound is a clear, colorless to pale-yellow viscous liquid.[1] Its chemical structure, a polyethylene glycol ether of tetrahydrofurfuryl alcohol, imparts both hydrophilic and lipophilic characteristics, making it an effective solubilizing agent for a diverse range of molecules.[2] Key properties are summarized in the table below.

PropertyValueReferences
Synonyms Tetraglycol, Tetrahydrofurfuryl alcohol polyethylene glycol ether[1]
CAS Number 31692-85-0[1]
Molecular Formula Variable (polymeric)[1]
Molecular Weight ~200–400 g/mol (depending on the grade)[1]
Appearance Clear, colorless to pale yellow, viscous liquid[1]
Solubility Miscible with water, ethanol, and other polar solvents[1]
Boiling Point > 230 °F (> 110 °C)[3]
Density ~1.069 g/cm³ at 25 °C[3]

Solvent Capacity of this compound for Hydrophobic APIs

This compound is particularly valued for its ability to dissolve hydrophobic compounds that are challenging to formulate in aqueous solutions.[4] Its primary application is as a solvent in parenteral formulations, including intravenous and intramuscular injections.[5]

While extensive public databases detailing the solubility of numerous APIs in this compound are limited, several studies have demonstrated its effectiveness. The following table summarizes available quantitative data for the solubility of select hydrophobic APIs in this compound or in co-solvent systems containing it.

Hydrophobic APISolubility in this compound or this compound-based systemNotesReferences
Melatonin 10.5–11.1 mg/gIn pure this compound.[1]
Diazepam Increased in a convex manner with this compound contentIn this compound/water co-solvent systems. Specific values depend on the co-solvent ratio.[6]
Cyclosporin (B1163) A Significantly increasedUsed as a cosolvent to enhance solubility.[7][8][9][10]
Carbamazepine (B1668303) A this compound-based formulation was developed for intravenous injection.Indicates sufficient solubility for a parenteral formulation.[2]

It is important to note that the solvent capacity of this compound can be influenced by the presence of water and other co-solvents. For many applications, this compound is used in combination with water or other excipients to achieve the desired drug concentration and formulation stability.

Experimental Protocols for Determining Solvent Capacity

A critical step in pre-formulation studies is the accurate determination of the solubility of an API in a potential solvent like this compound. The equilibrium solubility shake-flask method is a widely accepted and reliable technique for this purpose.

Equilibrium Solubility Determination by the Shake-Flask Method

This method involves determining the concentration of a saturated solution of the API in the solvent at a constant temperature.

Materials and Equipment:

  • Active Pharmaceutical Ingredient (API) powder

  • This compound (or other test solvent)

  • Glass vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

  • Volumetric flasks and pipettes

Protocol:

  • Preparation of Supersaturated Solutions: Add an excess amount of the API powder to a series of glass vials containing a known volume of this compound. The amount of API should be sufficient to ensure that undissolved solids remain at equilibrium.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be established through preliminary experiments by sampling at different time points until the concentration of the dissolved API remains constant.

  • Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand for a short period to allow for the sedimentation of undissolved solids. To separate the saturated supernatant from the excess solid, centrifuge the vials at a high speed.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a volumetric flask. This step is crucial to remove any remaining undissolved microparticles. Dilute the filtered sample to a suitable concentration with an appropriate solvent for analysis.

  • Quantification: Analyze the concentration of the API in the diluted sample using a validated analytical method, such as HPLC.

  • Calculation: Calculate the solubility of the API in this compound, typically expressed in mg/mL or µg/mL, by back-calculating from the concentration of the diluted sample.

G Figure 1: Experimental Workflow for Equilibrium Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_samp Sampling & Analysis cluster_res Result prep1 Add excess API to this compound in vials prep2 Tightly cap vials prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 sep1 Allow solids to sediment equil1->sep1 sep2 Centrifuge vials sep1->sep2 samp1 Withdraw and filter supernatant sep2->samp1 samp2 Dilute sample samp1->samp2 samp3 Analyze by HPLC samp2->samp3 res1 Calculate solubility (mg/mL) samp3->res1

Figure 1: Experimental Workflow for Equilibrium Solubility Determination. This diagram outlines the key steps involved in determining the equilibrium solubility of an active pharmaceutical ingredient in a solvent using the shake-flask method.

Logical Framework for Formulation Development

The decision to use this compound in a formulation for a hydrophobic API is part of a larger development strategy. The following diagram illustrates the logical relationships and decision points in this process.

G Figure 2: Logical Framework for Formulation Development cluster_start Initial Assessment cluster_decision Solubility Enhancement Strategy cluster_solvent Solvent Screening cluster_formulation Formulation & Characterization cluster_end Final Outcome start_node Hydrophobic API identified assess_sol Assess aqueous solubility start_node->assess_sol decision_sol Is solubility enhancement needed? assess_sol->decision_sol screen_solvents Screen various GRAS solvents decision_sol->screen_solvents Yes end_node_success Optimized formulation decision_sol->end_node_success No glycofurol_eval Evaluate this compound (neat or as co-solvent) screen_solvents->glycofurol_eval solubility_study Perform equilibrium solubility studies glycofurol_eval->solubility_study develop_form Develop prototype formulations solubility_study->develop_form stability_studies Conduct stability and compatibility studies develop_form->stability_studies stability_studies->screen_solvents Unsuccessful stability_studies->end_node_success Successful end_node_fail Reformulation required

Figure 2: Logical Framework for Formulation Development. This diagram illustrates the decision-making process for formulating a hydrophobic API, highlighting the stage at which this compound would be considered and evaluated as a potential solubilizing agent.

Safety and Regulatory Considerations

This compound is generally considered a safe and well-tolerated excipient for parenteral administration.[5] However, as with any pharmaceutical ingredient, its use should be guided by thorough toxicological evaluation and adherence to regulatory guidelines. It is important to consider the concentration of this compound in the final formulation, as high concentrations may have the potential for adverse effects.[5]

Conclusion

This compound stands out as a highly effective solvent for enhancing the solubility of hydrophobic APIs, thereby addressing a critical challenge in pharmaceutical development. Its favorable safety profile and proven utility in parenteral formulations make it an invaluable tool for formulators. By employing systematic experimental approaches to determine its solvent capacity and integrating its use within a logical formulation development framework, researchers and scientists can effectively leverage the benefits of this compound to develop stable and bioavailable drug products.

References

The Core Mechanism of Glycofurol as a Dermal Penetration Enhancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycofurol, a derivative of tetrahydrofurfuryl alcohol polyethylene (B3416737) glycol ether, is increasingly utilized in topical and transdermal formulations as a potent penetration enhancer. Its primary function is to reversibly diminish the barrier properties of the stratum corneum, thereby facilitating the percutaneous absorption of therapeutic agents. This technical guide elucidates the core mechanism of action of this compound, drawing upon established principles of skin penetration enhancement and analogous well-researched glycols. While direct, comprehensive studies on this compound's specific molecular interactions are emerging, this document consolidates the current understanding and provides a framework for future investigation. The proposed primary mechanism centers on the disruption of the highly ordered intercellular lipid lamellae of the stratum corneum and potential interactions with intracellular keratin (B1170402).

Introduction: The Challenge of the Stratum Corneum Barrier

The stratum corneum (SC), the outermost layer of the epidermis, presents the most formidable obstacle to the transdermal delivery of most active pharmaceutical ingredients (APIs). This "brick and mortar" structure, composed of anucleated corneocytes ("bricks") embedded in a continuous, highly organized lipid matrix ("mortar"), effectively prevents the passage of foreign substances. The intercellular lipid domain, a complex mixture of ceramides, cholesterol, and free fatty acids, is arranged in a dense, crystalline lamellar structure that severely limits the diffusion of exogenous molecules.

Penetration enhancers are chemical agents incorporated into topical formulations to transiently and reversibly compromise the integrity of the SC, thereby increasing the permeation of APIs. This compound has emerged as a promising enhancer due to its excellent solubilizing properties for a wide range of drugs and its favorable safety profile.[1]

Proposed Primary Mechanism of Action of this compound

Based on the behavior of other well-studied glycols like propylene (B89431) glycol, the primary mechanism of action of this compound as a penetration enhancer is believed to involve a multi-faceted interaction with the stratum corneum at a molecular level.[2][3] This mechanism can be broadly categorized into two key areas: interaction with intercellular lipids and interaction with intracellular proteins.

Interaction with Intercellular Lipids of the Stratum Corneum

The highly ordered, crystalline structure of the intercellular lipid lamellae is the principal determinant of the SC's barrier function. This compound is hypothesized to disrupt this organization through the following mechanisms:

  • Increased Lipid Fluidity: this compound molecules are thought to partition into the hydrophilic headgroup regions of the lipid bilayers. This intercalation disrupts the strong hydrogen bonding network between the lipid headgroups, leading to an increase in the fluidity and mobility of the lipid chains.[3][4] This is supported by studies on other glycols which show a decrease in the phase transition temperature of SC lipids when analyzed by Differential Scanning Calorimetry (DSC).[5]

  • Disruption of Lamellar Packing: By inserting itself between the lipid molecules, this compound likely increases the interfacial area per lipid, leading to a less compact and more disordered arrangement of the lipid lamellae.[3] This disruption of the tightly packed crystalline structure creates more permeable pathways for drug molecules to diffuse through.

Interaction with Intracellular Keratin

Corneocytes are primarily composed of keratin filaments. While the intercellular lipid route is considered the main pathway for drug permeation, interactions with intracellular components can also contribute to penetration enhancement. It is plausible that this compound interacts with the keratin filaments within the corneocytes, potentially causing a conformational change in the protein structure.[2] This could lead to swelling of the corneocytes and an increase in their permeability. Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for studying changes in the secondary structure of keratin.[6][7]

Quantitative Data on Permeation Enhancement

While specific quantitative data for this compound acting as the sole penetration enhancer is limited in publicly available literature, studies on formulations containing this compound in combination with other enhancers demonstrate its efficacy. The following table summarizes typical parameters used to quantify penetration enhancement in Franz diffusion cell studies.

ParameterDescriptionTypical Units
Steady-State Flux (Jss) The rate of drug permeation across the skin per unit area at steady state.µg/cm²/h
Permeability Coefficient (Kp) A measure of the drug's ability to permeate the skin barrier.cm/h
Enhancement Ratio (ER) The ratio of the flux of a drug with a penetration enhancer to the flux without the enhancer.Dimensionless
Lag Time (t_lag) The time required for the drug to establish a steady-state diffusion profile across the skin.h

Note: The values for these parameters are highly dependent on the specific drug, formulation, and experimental conditions.

Experimental Protocols for Evaluating this compound's Mechanism

To rigorously investigate the mechanism of action of this compound, a combination of in vitro permeation studies and biophysical techniques is recommended.

In Vitro Permeation Study using Franz Diffusion Cells

This is the gold-standard method for assessing the permeation of drugs through the skin.

Objective: To quantify the effect of this compound on the transdermal permeation of a model drug.

Materials:

  • Vertical Franz diffusion cells[8]

  • Excised human or animal skin (e.g., porcine ear skin)

  • Receptor solution (e.g., phosphate-buffered saline, PBS)

  • Formulation containing the model drug with and without this compound

  • High-performance liquid chromatography (HPLC) system for drug quantification

Methodology:

  • Skin Preparation: Excised skin is carefully prepared, and the subcutaneous fat is removed. A section of the skin is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Cell Assembly: The receptor chamber is filled with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin. The cells are maintained at a constant temperature (typically 32°C) to mimic physiological conditions.[9]

  • Dosing: A precise amount of the formulation (with or without this compound) is applied to the skin surface in the donor chamber.

  • Sampling: At predetermined time intervals, samples are withdrawn from the receptor solution and replaced with fresh, pre-warmed receptor solution to maintain sink conditions.[10]

  • Analysis: The concentration of the drug in the collected samples is quantified using a validated HPLC method.

  • Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. From this plot, the steady-state flux (Jss), lag time (t_lag), and permeability coefficient (Kp) are calculated. The enhancement ratio (ER) is determined by comparing the flux from the formulation containing this compound to the control formulation.

Biophysical Characterization of Stratum Corneum Interaction

Objective: To investigate the effect of this compound on the organization of intercellular lipids and the secondary structure of keratin in the stratum corneum.

Methodology:

  • Sample Preparation: Isolated stratum corneum sheets are treated with this compound solutions at various concentrations.

  • Spectral Acquisition: FTIR spectra of the treated and untreated SC samples are recorded using an ATR-FTIR spectrometer.

  • Data Analysis: Changes in the peak positions and shapes of the C-H stretching vibrations (around 2850-2920 cm⁻¹) are analyzed to assess lipid chain order.[7] Alterations in the Amide I and Amide II bands (around 1650 and 1550 cm⁻¹, respectively) are examined to determine changes in the secondary structure of keratin.[6]

Objective: To determine the effect of this compound on the thermal transitions of stratum corneum lipids.

Methodology:

  • Sample Preparation: Small, hydrated samples of stratum corneum, treated with and without this compound, are hermetically sealed in aluminum pans.

  • Thermal Analysis: The samples are subjected to a controlled heating program in a DSC instrument.

  • Data Analysis: The resulting thermograms are analyzed for shifts in the peak transition temperatures (Tm) and changes in the enthalpy (ΔH) of the lipid phase transitions. A decrease in Tm and ΔH indicates increased lipid fluidity and disruption of the ordered lipid structure.[5][11]

Visualizations of Mechanisms and Workflows

G cluster_0 This compound Application on Skin Surface cluster_1 Interaction with Stratum Corneum cluster_2 Biophysical Changes cluster_3 Outcome This compound This compound Disruption_of_Lipid_Lamellae Disruption of Intercellular Lipid Lamellae This compound->Disruption_of_Lipid_Lamellae Partitioning Interaction_with_Keratin Interaction with Intracellular Keratin This compound->Interaction_with_Keratin Diffusion Increased_Lipid_Fluidity Increased Lipid Fluidity Disruption_of_Lipid_Lamellae->Increased_Lipid_Fluidity Disordered_Lipid_Packing Disordered Lipid Packing Disruption_of_Lipid_Lamellae->Disordered_Lipid_Packing Keratin_Swelling Potential Keratin Swelling Interaction_with_Keratin->Keratin_Swelling Reduced_Barrier_Function Reduced Barrier Function of Stratum Corneum Increased_Lipid_Fluidity->Reduced_Barrier_Function Keratin_Swelling->Reduced_Barrier_Function Enhanced_Drug_Penetration Enhanced Drug Penetration Reduced_Barrier_Function->Enhanced_Drug_Penetration Disordered_Lip-Packing Disordered_Lip-Packing Disordered_Lip-Packing->Reduced_Barrier_Function

Caption: Proposed mechanism of this compound as a penetration enhancer.

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Prepare_Skin Prepare Skin (e.g., excise, defat) Mount_Skin Mount Skin Prepare_Skin->Mount_Skin Prepare_Cells Prepare Franz Cells (clean, assemble) Prepare_Cells->Mount_Skin Prepare_Solutions Prepare Receptor Solution and Formulations Fill_Receptor Fill Receptor Chamber Prepare_Solutions->Fill_Receptor Mount_Skin->Fill_Receptor Equilibrate Equilibrate at 32°C Fill_Receptor->Equilibrate Apply_Formulation Apply Formulation Equilibrate->Apply_Formulation Sample_Receptor Sample Receptor at Time Intervals Apply_Formulation->Sample_Receptor Analyze_Samples Analyze Samples (e.g., HPLC) Sample_Receptor->Analyze_Samples Calculate_Parameters Calculate Permeation Parameters (Jss, Kp, ER) Analyze_Samples->Calculate_Parameters

Caption: Experimental workflow for a Franz diffusion cell study.

G cluster_0 Chemical Stressor (e.g., this compound) cluster_1 Keratinocyte Response cluster_2 Cellular Effects cluster_3 Overall Outcome Stressor This compound Receptor_Activation Receptor Activation (e.g., EGFR, TRPV3) Stressor->Receptor_Activation Calcium_Influx Intracellular Ca²⁺ Influx Receptor_Activation->Calcium_Influx Signaling_Cascades Activation of Signaling Cascades (e.g., MAPK, NF-κB) Calcium_Influx->Signaling_Cascades Cytokine_Release Release of Pro-inflammatory Cytokines (e.g., IL-1α) Signaling_Cascades->Cytokine_Release Barrier_Disruption Tight Junction Modulation Signaling_Cascades->Barrier_Disruption Proliferation_Differentiation Altered Proliferation and Differentiation Signaling_Cascades->Proliferation_Differentiation Transient_Barrier_Impairment Transient Barrier Impairment Cytokine_Release->Transient_Barrier_Impairment Barrier_Disruption->Transient_Barrier_Impairment Barrier_Recovery_Homeostasis Barrier Recovery and Homeostasis Signaling Proliferation_Differentiation->Barrier_Recovery_Homeostasis Transient_Barrier_Impairment->Barrier_Recovery_Homeostasis Feedback

Caption: Hypothesized signaling pathways in keratinocytes upon chemical stress.

Conclusion and Future Directions

This compound is a valuable excipient in topical drug delivery, primarily functioning as a penetration enhancer by disrupting the highly organized structure of the stratum corneum lipids. While the precise molecular interactions are yet to be fully elucidated through direct experimental evidence, the proposed mechanisms of increased lipid fluidity and disruption of lamellar packing provide a strong theoretical framework. Future research should focus on conducting dedicated biophysical studies, such as FTIR and DSC, specifically with this compound to provide direct evidence of its interaction with SC components. Furthermore, investigating its potential effects on keratinocyte signaling pathways could reveal secondary mechanisms of action and contribute to a more complete understanding of its role as a penetration enhancer. Such studies will be invaluable for the rational design of advanced transdermal drug delivery systems.

References

An In-depth Technical Guide to the Preclinical Safety and Toxicity Profile of Glycofurol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycofurol, also known as tetraglycol, is a versatile solvent used in pharmaceutical formulations to enhance the solubility of hydrophobic drugs, making it valuable for injectable preparations.[][2] It is generally considered a relatively nontoxic and nonirritant material at concentrations typically used in pharmaceutical products.[3] This guide provides a comprehensive overview of the available preclinical safety and toxicity data for this compound, focusing on acute and local toxicity. Information on subchronic, genotoxicity, and reproductive toxicity is less specific for this compound itself and is often extrapolated from data on related glycols.

Acute Systemic Toxicity

Acute toxicity studies are designed to determine the effects of a single, high dose of a substance.[4] The primary endpoint is often the median lethal dose (LD50), the dose required to be fatal to 50% of a test population.[5]

Experimental Protocol: Acute Oral Toxicity (General Protocol)

A standardized acute oral toxicity study, often following OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), is conducted to assess the potential lethality and systemic effects of a substance.

  • Test System: Typically, young adult nulliparous, non-pregnant female rats (e.g., Sprague-Dawley strain) are used.[6]

  • Housing: Animals are housed in standard laboratory conditions with controlled temperature (22 ± 3°C), humidity (30-70%), and a 12-hour light/dark cycle.[6]

  • Acclimatization: A period of at least 5 days is allowed for animals to acclimate to the laboratory environment.[6]

  • Dosing: A single dose of the test substance is administered via oral gavage. The starting dose level is selected based on available information. Subsequent dosing depends on the observed outcomes.

  • Observations: Animals are observed for clinical signs of toxicity and mortality shortly after dosing and periodically for up to 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.[7]

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.

Acute Toxicity Data
Parameter Species Route Observation Reference
Behavioral EffectsRatIn vivoNo discernible impact up to 2.5 ml/kg.[]
Behavioral EffectsRatIn vivoMild, short-lived ataxia at 5.0 ml/kg.[]
LethalityRatIn vivoFatal within 30-90 seconds at 50% concentration (in a zoxazolamine (B29605) mixture).[]

Experimental Workflow: Acute Toxicity Study

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Acclimatization Animal Acclimatization (≥5 days) DoseSelection Dose Range Finding / Selection Acclimatization->DoseSelection Dosing Single Oral Gavage Dose Administration DoseSelection->Dosing Observations Clinical Observations (Mortality, Morbidity, Behavior) Dosing->Observations BodyWeight Body Weight Measurement (Day 0, 7, 14) Dosing->BodyWeight Necropsy Gross Necropsy (End of Study) Observations->Necropsy DataAnalysis Data Analysis & LD50 Calculation (if applicable) Necropsy->DataAnalysis

Caption: Workflow for a typical acute oral toxicity study.

Local Tolerance

Local tolerance studies are crucial for parenteral drugs to assess irritation and tissue damage at the site of administration.[8][9] this compound is known for its good tissue compatibility and is often preferred in injectable formulations due to lower irritancy compared to other solvents.[]

Experimental Protocol: Intracranial Injection Study in Rats

This protocol details a specific study assessing the biocompatibility of this compound when injected directly into the brain cortex of rats.[10]

  • Test System: Male Sprague-Dawley rats.[10]

  • Test Article: this compound (GF) solution (e.g., 25 µL GF + 25 µL PBS).[10]

  • Administration: A single intracranial injection into the brain cortex.[10]

  • Study Groups:

    • Control Group: Phosphate-buffered saline (PBS) injection.

    • Test Group: this compound solution.

  • Observation Periods: Acute, subacute, and chronic periods.[10]

  • Endpoints:

    • Clinical: Mortality and neurobehavioral abnormalities.[10]

    • Hematology: Erythrocyte count, leukocyte count, platelet count, hemoglobin, hematocrit, erythrocyte indices.[10]

    • Neuropathology: Histomorphologic assessment of brain tissues for inflammatory responses (e.g., polymorphonuclear leukocytes, macrophages, gliosis).[10]

Local Tolerance Data
Study Type Species Route Findings Reference
BiocompatibilityRatIntracranial InjectionWell-tolerated; caused only minor inflammatory responses compared to control. No deaths or clinical neurobehavioral abnormalities.[10]
General Assessment-ParenteralLower irritancy compared to other solvents.[]
General Assessment-UndilutedCan be an irritant when used undiluted; tolerability is similar to propylene (B89431) glycol.[3]

Experimental Workflow: Local Tolerance Assessment

G cluster_prep Pre-Administration cluster_admin Administration & Observation cluster_analysis Post-Mortem Analysis AnimalPrep Animal Preparation (e.g., Sprague-Dawley Rats) Formulation Preparation of Test Article (this compound, Vehicle Control) Injection Administration (e.g., Intramuscular, Subcutaneous) Formulation->Injection MacroObs Macroscopic Observation (Erythema, Edema at Injection Site) Injection->MacroObs ClinicalSigns General Clinical Signs (Behavior, Health) Injection->ClinicalSigns Termination Scheduled Termination MacroObs->Termination Histopathology Histopathological Examination (Inflammation, Necrosis, Fibrosis) Termination->Histopathology Scoring Irritation Scoring & Data Interpretation Histopathology->Scoring

Caption: Generalized workflow for a local tolerance study.

Genotoxicity and Mutagenicity

Genotoxicity assays are performed to detect direct or indirect damage to DNA.[11] A standard battery of tests is typically required to assess mutagenic and clastogenic potential.[12] While specific genotoxicity studies for this compound were not identified in the search results, a standard testing battery would include the following assays.

Experimental Protocols (Standard Battery)
  • Bacterial Reverse Mutation Assay (Ames Test): This test (following OECD Guideline 471) uses several strains of Salmonella typhimurium and Escherichia coli to detect gene mutations (point mutations).[11][12] The assay is conducted with and without a metabolic activation system (S9 mix) to mimic mammalian metabolism.[13]

  • In Vitro Mammalian Cell Micronucleus Test: This assay (following OECD Guideline 487) detects chromosome damage.[11] It identifies micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[14]

  • In Vivo Mammalian Erythrocyte Micronucleus Test: This test (following OECD Guideline 474) is conducted in rodents and assesses genotoxicity in bone marrow cells by measuring micronuclei in developing erythrocytes.[14] This is a key test to confirm in vitro findings in a whole animal system.

Genotoxicity Testing Logic

G cluster_invitro In Vitro Assays cluster_invivo In Vivo Follow-up (if needed) cluster_result Assessment TestArticle Test Article (this compound) Ames Bacterial Reverse Mutation (Ames Test) TestArticle->Ames MN_vitro In Vitro Micronucleus Test (Mammalian Cells) TestArticle->MN_vitro Risk Genotoxic Risk Assessment Ames->Risk Negative Result MN_vivo In Vivo Micronucleus Test (Rodent Bone Marrow) MN_vitro->MN_vivo Positive Result Comet Comet Assay (DNA Strand Breaks) MN_vivo->Risk

Caption: Standard workflow for genotoxicity assessment.

Subchronic and Reproductive Toxicity

Detailed subchronic (repeated dose) and reproductive toxicity studies specific to this compound are not well-documented in the public domain. These studies are critical for substances with expected long-term or repeated exposure.

  • Subchronic Toxicity: These studies (e.g., 90-day studies in rats) are designed to identify the No-Observed-Adverse-Effect Level (NOAEL) and characterize target organ toxicity following repeated administration.[6][15]

  • Reproductive and Developmental Toxicity (DART): DART studies investigate potential effects on fertility, and embryonic and fetal development.[16] Studies on related compounds like ethylene (B1197577) glycol have shown developmental effects, such as skeletal defects in mice at high doses (1% in drinking water), highlighting the importance of evaluating this endpoint for glycols.[17]

Conclusion

This compound is generally well-tolerated in preclinical models, particularly for parenteral applications where it demonstrates low irritancy.[][3] Acute toxicity appears to be low, with behavioral effects only noted at high dose levels in rats.[] While specific data on repeated dose, genotoxic, and reproductive toxicity are limited, the established use of this compound in licensed parenteral medicines suggests a favorable safety profile at clinically relevant concentrations.[3] However, as with any excipient, a thorough evaluation within the final formulation is essential to ensure safety for the intended clinical use.

References

Glycofurol 75: A Technical Guide for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycofurol 75, also known as α-[(Tetrahydro-2-furanyl)methyl]-ω-hydroxy-poly(oxy-1,2-ethanediyl) or Tetraglycol, is a versatile and widely utilized solvent in the pharmaceutical industry.[1][] It is a clear, colorless, and nearly odorless liquid characterized by its exceptional solvency for poorly water-soluble compounds, making it a critical excipient in the formulation of parenteral, topical, and intranasal drug delivery systems.[][3][4] Its primary function is to enhance the solubility and bioavailability of hydrophobic active pharmaceutical ingredients (APIs).[] This guide provides an in-depth overview of the core physicochemical properties, applications, and relevant experimental methodologies associated with this compound 75.

Physicochemical Characteristics

This compound 75 is a derivative of tetrahydrofurfuryl alcohol, prepared by its reaction with ethylene (B1197577) oxide.[3][4] The "75" designation indicates a specific grade that meets analytical specifications, ensuring a high purity level where the fraction of molecules with one or two ethylene oxide units (n=1-2) is at least 95%.[3] Its key physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of this compound 75

PropertyValueReferences
Chemical Name α-[(Tetrahydro-2-furanyl)methyl]-ω-hydroxy-poly(oxy-1,2-ethanediyl)[3]
CAS Number 31692-85-0[3][5]
Average Molecular Formula C₉H₁₈O₄[3]
Average Molecular Weight 190.24 g/mol [3]
Appearance Clear, colorless, almost odorless liquid[3][4]
Taste Bitter taste with a warm sensation[3][4]
Boiling Point 80-100 °C[3]
Density 1.070-1.090 g/cm³ at 20°C[3]
Refractive Index (n²⁰/D) ~1.454 - 1.462[3][6][7]
Dynamic Viscosity 8-18 mPa·s (cP) at 20°C[3]
Flash Point >110 °C (>230 °F)[6]
Storage Store in a cool, dry place, protected from light in a well-closed container, preferably under nitrogen.[3]

Table 2: Solubility Profile of this compound 75 at 20°C

SolventSolubilityReferences
WaterMiscible in all proportions[8]
Ethanol (95%)Miscible in all proportions[3]
GlycerinMiscible in all proportions[3]
Polyethylene (B3416737) Glycol 400Miscible in all proportions[3]
Castor OilMiscible[3]
ChloroformSparingly Soluble[]
MethanolSlightly Soluble (Sonication may be needed)[]
Arachis OilImmiscible[3]
Isopropyl EtherImmiscible[3]

Pharmaceutical Applications and Rationale

The unique properties of this compound 75 make it an invaluable excipient for overcoming formulation challenges, primarily related to drug solubility.

  • Parenteral Formulations: this compound 75 is extensively used as a cosolvent in intravenous (IV) and intramuscular (IM) injections for drugs with poor aqueous solubility.[4] It can be used in concentrations up to 50% v/v.[3][4] Its high tissue compatibility and lower irritancy compared to other organic solvents minimize local adverse reactions at the injection site.[]

  • Topical and Transdermal Delivery: It acts as a penetration enhancer, facilitating the transport of APIs across the skin barrier.[3] This makes it a suitable vehicle for gels, creams, and other topical formulations designed for local or systemic effects.[3]

  • Nasal and Rectal Formulations: Studies have explored its use in intranasal and rectal preparations to improve drug absorption through mucosal membranes.[3][4]

  • Bioavailability Enhancement: By dissolving hydrophobic drugs, this compound 75 improves their dissolution rate upon administration, which can significantly boost bioavailability and facilitate the achievement of therapeutic concentrations.[]

cluster_props Core Physicochemical Properties cluster_apps Pharmaceutical Applications cluster_benefits Key Formulation Benefits p1 High Solvency for Hydrophobic APIs b1 Enhanced Drug Solubility & Loading p1->b1 b2 Improved Bioavailability p1->b2 p2 Miscibility with Water & Alcohols a1 Parenteral Formulations (IV/IM) p2->a1 p3 Good Tissue Compatibility p3->a1 b3 Reduced Injection Site Reactions p3->b3 p4 Low Irritancy Profile p4->b3 a1->b2 a1->b3 a2 Topical & Transdermal Delivery Systems b4 Effective Penetration Enhancer a2->b4 a3 Intranasal & Mucosal Formulations a3->b2 start Reactants r1 Tetrahydrofurfuryl Alcohol r2 Ethylene Oxide process Ethoxylation Reaction r1->process r2->process intermediate Crude This compound process->intermediate catalyst Catalyst: Zinc Chloride catalyst->process conditions Conditions: 60°C, 0.45 MPa conditions->process purification Purification intermediate->purification end Final Product: This compound 75 purification->end methods Methods: Chromatography, Recrystallization, etc. methods->purification prep 1. Skin Preparation (Excise & Hydrate) mount 2. Mount Skin in Franz Cell prep->mount fill 3. Fill Receptor with Medium & Equilibrate mount->fill apply 4. Apply Formulation to Donor Compartment fill->apply sample 5. Sample Receptor at Time Points apply->sample analyze 6. Analyze Samples (e.g., HPLC) sample->analyze data 7. Calculate Flux & Permeability analyze->data

References

Glycofurol: A Non-Toxic Solvent for Advanced Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Glycofurol, also known as tetrahydrofurfuryl alcohol polyethylene (B3416737) glycol ether (CAS No: 31692-85-0), is a versatile solvent and solubilizing agent increasingly utilized in pharmaceutical formulations.[1][2] It is synthesized by the reaction of tetrahydrofurfuryl alcohol with ethylene (B1197577) oxide.[3] As a non-ionic solubilizer, its primary function is to enhance the solubility of poorly water-soluble or hydrophobic active pharmaceutical ingredients (APIs), making it particularly valuable for developing effective injectable (parenteral) drug formulations.[][5][6] Its favorable safety profile and high solvency power have positioned it as a compelling alternative to more toxic solvents, driving innovation in drug delivery systems for intravenous, intramuscular, topical, and intranasal routes.[3][]

Physicochemical Properties

This compound is a clear, colorless to pale yellow, viscous liquid.[1][3] Its properties can vary slightly depending on the grade, particularly the length of the polyethylene glycol (PEG) chain. This compound 75 is a common, highly purified grade where the fraction of molecules with one or two ethylene glycol units (n=1 or 2) is at least 95%.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Chemical Name α-[(Tetrahydro-2-furanyl)methyl]-ω-hydroxy-poly(oxy-1,2-ethanediyl)[3]
Synonyms Tetraglycol, this compound 75, PEG tetrahydrofurfuryl ether[1][3][]
CAS Number 31692-85-0[1][7]
Molecular Formula Variable (Polymeric Compound)[1]
Average Molecular Weight ~190.24 - 400 g/mol (depending on grade)[1][3]
Appearance Clear, colorless to pale yellow, viscous liquid[1][3]
Density 1.070–1.090 g/cm³ at 20°C[3]
Boiling Point 80-100 °C (for this compound 75)[3]
Viscosity (dynamic) 8–18 mPa·s at 20°C (for this compound 75)[3]
Refractive Index ~1.4545[3]
Flash Point > 110 °C[8]

Table 2: Solubility Profile of this compound

SolventSolubilityReferences
Water Miscible in all proportions (Cloudiness may occur)[1][3]
Ethanol (95%) Miscible in all proportions[1][3]
Propylene (B89431) Glycol Miscible in all proportions[3]
Polyethylene Glycol 400 Miscible in all proportions[3]
Glycerin Miscible in all proportions[3]
Castor Oil Miscible (Cloudiness may occur)[3]
Methanol Soluble[]
Chloroform Sparingly Soluble[]
Arachis Oil Immiscible[3]
Isopropyl Ether Immiscible[3]
Petroleum Ether Immiscible[3]

Biomedical Applications

This compound's unique combination of high solvency and biocompatibility makes it suitable for a range of biomedical applications.

  • Parenteral Formulations: Its most common application is as a co-solvent in intravenous and intramuscular injections, where it can be used in concentrations up to 50% v/v.[3] It effectively dissolves hydrophobic drugs, enhancing their bioavailability.[][5]

  • Topical and Intranasal Delivery: this compound has been investigated as a penetration enhancer and solvent in topical and intranasal drug delivery systems, primarily in animal studies.[2][3][]

  • Drug-Eluting Implants and Microspheres: As a non-toxic alternative to solvents like dichloromethane, this compound is used to prepare polymer-based drug delivery systems, such as in situ forming implants and PLGA microspheres.[8][9] This application is critical for creating sustained-release formulations with improved safety profiles.[9]

Safety and Toxicity Profile

This compound is generally regarded as a relatively non-toxic and non-irritant material at concentrations typically used in pharmaceutical excipients.[3] Its tolerability is considered comparable to that of propylene glycol.[3]

3.1 Acute Toxicity

The acute toxicity of this compound has been evaluated in animal models. While generally safe, it can be toxic at high concentrations.[]

Table 3: Acute Toxicity Data for this compound

TestSpeciesRouteValueReferences
LD₅₀ MouseIntravenous (IV)3.5 mL/kg[3]

Note: The Lethal Dose 50 (LD₅₀) is the dose required to kill 50% of the tested animal population.[10][11]

3.2 Biocompatibility

Studies have demonstrated good biocompatibility, even in sensitive tissues. A key study involving direct intracranial injection into rat brains found that a 50% this compound solution was well-tolerated and caused only minor, localized inflammatory responses compared to control injections.[12] This suggests its potential for use in drug delivery systems targeting the central nervous system.[12]

3.3 Other Safety Considerations

  • Irritation: Undiluted this compound can be an irritant.[3] According to aggregated GHS information, it is classified as causing serious eye irritation (H319).[7]

  • Handling: Standard laboratory precautions should be observed when handling this compound.[3]

  • Storage: It is stable if stored under nitrogen in a well-closed container, protected from light in a cool, dry place.[3]

  • Incompatibilities: this compound is incompatible with strong oxidizing agents.[3]

  • Regulatory Status: It is included in parenteral medicines licensed in Europe and is approved by the FDA for specific uses as a cosolvent.[3][]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following protocols are representative of the key experiments used to characterize this compound and its formulations.

4.1 Protocol: Solubility Assessment of an API in this compound

This protocol outlines a standard method for determining the equilibrium solubility of a poorly water-soluble active pharmaceutical ingredient (API) in this compound.

  • Materials:

    • This compound (pharmaceutical grade)

    • API powder

    • Vials with screw caps

    • Shaking incubator or orbital shaker

    • Centrifuge

    • Calibrated analytical balance

    • HPLC system with a suitable column and validated method for the API

    • Volumetric flasks and pipettes

  • Procedure:

    • Add an excess amount of the API powder to a series of vials. This ensures that saturation is reached.

    • Accurately add a known volume (e.g., 2 mL) of this compound to each vial.

    • Securely cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C ± 0.5°C).

    • Agitate the vials at a constant speed for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.

    • After incubation, visually inspect the vials to confirm the presence of undissolved API.

    • Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid API.

    • Carefully withdraw a known aliquot of the supernatant, avoiding any solid material.

    • Dilute the aliquot with a suitable solvent (mobile phase is often ideal) to a concentration within the calibrated range of the HPLC method.

    • Analyze the diluted sample using the validated HPLC method to determine the concentration of the dissolved API.

    • Calculate the solubility of the API in this compound, typically expressed in mg/mL.

4.2 Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxicity of this compound on a cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVEC), which is a common method for evaluating the biocompatibility of excipients.

  • Materials:

    • HUVEC cell line

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • This compound

    • Phosphate-Buffered Saline (PBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed the HUVEC cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of this compound in the complete cell culture medium to achieve the desired final concentrations for testing.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (negative control) and wells with a known cytotoxic agent (positive control).

    • Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).

    • After incubation, remove the medium containing this compound and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Remove the MTT-containing medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the negative control and determine the IC₅₀ (the concentration of this compound that inhibits 50% of cell growth).

4.3 Protocol: In Vivo Biocompatibility in Brain Tissue

This protocol is based on the methodology used to assess the biocompatibility of this compound upon intracranial injection in rats.[12]

  • Animals and Housing:

    • Use adult male Sprague-Dawley rats.

    • House animals under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles, with free access to food and water.

    • Acclimatize animals for at least one week before the experiment.

  • Test Solutions:

    • This compound Group: A solution of 50% this compound in PBS (e.g., 25 µL this compound + 25 µL PBS).

    • Control Group: Phosphate-Buffered Saline (PBS) only.

  • Surgical and Injection Procedure:

    • Anesthetize the rat using an appropriate anesthetic agent.

    • Mount the animal in a stereotaxic frame.

    • Make a midline scalp incision to expose the skull.

    • Drill a small burr hole through the skull over the target brain region (e.g., the cortex).

    • Using a microsyringe, slowly inject the designated test solution (e.g., 50 µL) into the brain parenchyma.

    • After injection, leave the needle in place for a few minutes to prevent backflow, then slowly retract it.

    • Suture the scalp incision and allow the animal to recover.

  • Post-Injection Monitoring and Assessment:

    • Neurobehavioral Assessment: Monitor the animals for any clinical signs of neurotoxicity or abnormal behavior at regular intervals (acute, subacute, and chronic periods).

    • Hematological Analysis: Collect blood samples at different time points (e.g., 1, 3, 7, and 14 days post-injection). Perform a complete blood count (CBC) to analyze parameters like leukocyte count, erythrocyte count, hemoglobin, and platelet count.[12]

    • Histopathological Examination:

      • At the end of the study period, euthanize the animals and perfuse them with saline followed by a fixative (e.g., 4% paraformaldehyde).

      • Carefully dissect the brains and process them for histopathological analysis.

      • Embed the brain tissue in paraffin, section it, and stain with Hematoxylin and Eosin (H&E).

      • Examine the tissue surrounding the injection site under a microscope for signs of inflammation, such as the presence of polymorphonuclear leukocytes, macrophages, and gliosis.[12]

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the use of this compound in biomedical research.

G cluster_prep Phase 1: Solution Preparation cluster_process Phase 2: Microsphere Formation cluster_post Phase 3: Post-Processing plga 1. Dissolve PLGA Polymer in this compound api 2. Dissolve API in Polymer Solution plga->api Creates drug-laden polymer solution injection 3. Inject Solution via Needle into Air Stream api->injection Transfer to Apparatus phase_inversion 4. Phase Inversion Occurs (Solvent Evaporation) injection->phase_inversion collection 5. Collect Solidified Microspheres phase_inversion->collection washing 6. Wash Microspheres (e.g., with water) collection->washing Transfer for Purification drying 7. Dry Microspheres (Lyophilization) washing->drying final_product Final API-Loaded Microspheres drying->final_product start Start start->plga

Caption: Workflow for preparing PLGA microspheres using this compound via a phase inversion method.

G cluster_0 Step 1: Foundational Assessment cluster_1 Step 2: In Vitro Evaluation cluster_2 Step 3: In Vivo Confirmation cluster_3 Outcome physchem Physicochemical Characterization (Purity, Solubility, Stability) cytotoxicity Cytotoxicity Assays (e.g., MTT on relevant cell lines) physchem->cytotoxicity Proceed if stable and pure hemolysis Hemolysis Assay (For parenteral formulations) cytotoxicity->hemolysis unsafe Unacceptable Toxicity Profile cytotoxicity->unsafe acute_tox Acute Toxicity Study (Determine LD50 in rodents) hemolysis->acute_tox Proceed if low in vitro toxicity biocompat Biocompatibility / Irritation (e.g., Intracranial, Dermal) acute_tox->biocompat acute_tox->unsafe safe Safe for Use as Excipient in Target Application biocompat->safe If results are within acceptable limits biocompat->unsafe

Caption: Logical workflow for the toxicological and safety assessment of this compound.

References

Initial assessment of Glycofurol for novel drug delivery systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycofurol, also known as tetrahydrofurfuryl alcohol polyethylene (B3416737) glycol ether, is a versatile and effective excipient increasingly utilized in the development of novel drug delivery systems.[1][2] Its primary role is as a solvent and penetration enhancer, particularly for poorly water-soluble active pharmaceutical ingredients (APIs).[1][][4] This technical guide provides an in-depth assessment of this compound, consolidating its physicochemical properties, applications in various drug delivery platforms, and relevant experimental protocols to support researchers and formulation scientists.

Physicochemical Properties of this compound

This compound is a clear, colorless to pale yellow, viscous liquid.[2] It is a polymeric compound with a molecular weight typically ranging from 200 to 400 g/mol , depending on the grade.[2] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReferences
Synonyms Tetrahydrofurfuryl alcohol polyethylene glycol ether, Tetraglycol[2][5][6]
CAS Number 31692-85-0[1][2]
Appearance Clear, colorless to pale yellow, viscous liquid[2][7]
Solubility Miscible with water, ethanol, and other polar solvents. Immiscible with arachis oil, isopropyl ether, and petroleum ether.[2][6]
Density 1.070-1.090 g/cm³ at 20°C[6]
Refractive Index ~1.462[5]
Boiling Point 80-100 °C for this compound 75[6]
Flash Point > 110.00 °C[5]
Viscosity (dynamic) 8-18 mPa·s at 20°C for this compound 75[6]

Applications in Novel Drug Delivery Systems

This compound's favorable properties, including its high solvency for hydrophobic compounds and biocompatibility, make it a valuable component in a variety of advanced drug delivery systems.[1][]

Parenteral Formulations

This compound is widely used as a solvent in parenteral (intravenous and intramuscular) formulations, often at concentrations up to 50% v/v.[6][7] Its ability to dissolve poorly soluble drugs is crucial for developing injectable dosage forms.[]

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)

SNEDDS are isotropic mixtures of oils, surfactants, co-surfactants/co-solvents, and a drug that spontaneously form oil-in-water nanoemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[8][9] this compound can act as a co-surfactant or co-solvent in these systems, aiding in the solubilization of the drug and the formation of stable nanoemulsions, which can enhance the oral bioavailability of poorly water-soluble drugs.[8][10]

The development of a SNEDDS formulation typically involves screening of excipients for their ability to dissolve the drug and subsequent optimization of their concentrations to achieve desired properties like rapid emulsification and small droplet size.[11]

Nanoparticle Formulations

This compound can be employed as a non-toxic solvent in the preparation of polymeric nanoparticles.[12] For instance, it can be used to dissolve both the polymer (e.g., PLGA) and a lipophilic drug to form an internal phase, which is then emulsified and processed to produce microspheres or nanoparticles.[12] This approach avoids the use of more toxic solvents, which is advantageous for biomedical applications.[12] Nanoparticle-based systems can be designed for controlled release and targeted drug delivery.[13]

In-Situ Gelling Systems

In-situ gelling systems are liquid formulations that transform into a gel at the site of administration in response to physiological stimuli such as temperature or pH.[14][15] this compound can serve as a vehicle in these systems, dissolving the drug and gelling agents.[16] These formulations can enhance the residence time of the drug at the application site, leading to prolonged drug release and improved therapeutic outcomes.[14][16] For example, this compound-based gels have been investigated for the topical delivery of non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen.[16]

Biocompatibility and Toxicity

This compound is generally considered to have low toxicity and is well-tolerated in parenteral formulations.[7][17] However, like any excipient, its concentration must be carefully considered. Undiluted this compound can cause irritation.[6][7] Studies in rats have shown that intracranial injections of this compound are well-tolerated and cause only minor inflammatory responses, suggesting its potential for drug delivery to the brain.[17] Toxicological data from animal studies are summarized in Table 2.

Route of AdministrationSpeciesLD50/LDLoReference
IntravenousMouseLD50: 3500 mg/kg[5]
IntraperitonealMouseLD50: 7800 mg/kg[5]
IntravenousRatLDLo: 1000 mg/kg[5]

Experimental Protocols

Preparation of PLGA Microspheres using this compound

This protocol describes a quasi-emulsion extraction method for preparing poly(lactic-co-glycolide) (PLGA) microspheres using this compound as a non-toxic solvent.[12]

Methodology:

  • Preparation of the Internal Phase: Dissolve 100 mg of PLGA and 20 mg of the lipophilic drug in this compound.

  • Emulsification: Emulsify the internal phase in 100 mL of an external phase (e.g., a suitable surfactant solution) by stirring with a three-blade propeller at 400 rpm for 8 hours at 40°C to form a quasi-emulsion.

  • Precipitation: Slowly add 200 mL of distilled water to the system under continuous stirring at 400 rpm. This will cause the polymer to precipitate and form microspheres.

  • Collection and Washing: Collect the microspheres by filtration and wash them with distilled water to remove residual this compound and other impurities.

  • Drying: Dry the microspheres, for example, by lyophilization.

Evaluation of Residual this compound Content

This protocol outlines a spectrophotometric method to determine the amount of residual this compound in the prepared microspheres.[12]

Methodology:

  • Sample Preparation: Dissolve 20 mg of the microspheres in 1 mL of acetone.

  • Polymer Reprecipitation: Add 4 mL of distilled water to the solution to reprecipitate the polymer.

  • Separation: Centrifuge the mixture at 6000 rpm for 30 minutes and collect the supernatant.

  • Complexation: To the supernatant, add 4 mL of an ammonium (B1175870) cobaltothiocyanate solution and 4 mL of methylene (B1212753) chloride.

  • Extraction and Analysis: Centrifuge the mixture and collect the methylene chloride phase. Analyze the residual this compound content by measuring the absorbance at 620 nm using a UV spectrophotometer.

  • Quantification: Determine the concentration of this compound using a pre-established calibration curve.

Visualizing Workflows and Relationships

The following diagrams illustrate key workflows and logical relationships in the development of this compound-based drug delivery systems.

G cluster_0 SNEDDS Formulation Workflow A API Selection B Excipient Screening (Oil, Surfactant, this compound) A->B C Solubility Studies B->C D Ternary Phase Diagram Construction C->D E Formulation Optimization D->E F Characterization (Droplet Size, Emulsification Time) E->F G In Vitro/In Vivo Studies F->G

Caption: Workflow for developing a Self-Nanoemulsifying Drug Delivery System (SNEDDS) with this compound.

G cluster_1 Nanoparticle Preparation Workflow H Selection of Polymer and API I Dissolution in this compound (Internal Phase) H->I J Emulsification in External Phase I->J K Solvent Extraction/Evaporation J->K L Nanoparticle Formation K->L M Purification and Drying L->M N Physicochemical Characterization M->N

Caption: General workflow for the preparation of polymeric nanoparticles using this compound as a solvent.

G cluster_2 Biocompatibility Assessment Logic O Intended Route of Administration Q Selection of Biocompatibility Tests (ISO 10993) O->Q P Contact Duration P->Q R Cytotoxicity Q->R S Sensitization & Irritation Q->S T Systemic Toxicity Q->T U Hemocompatibility Q->U

Caption: Decision-making process for biocompatibility testing of a this compound-containing formulation.

Conclusion

This compound presents a compelling profile for formulators seeking to develop novel drug delivery systems for challenging APIs. Its strong solubilizing capacity, favorable safety profile, and versatility in various formulation types, including parenteral solutions, SNEDDS, nanoparticles, and in-situ gels, make it a valuable tool in modern drug development. This guide provides a foundational understanding of this compound's properties and applications, offering a starting point for its successful implementation in advanced drug delivery projects. Further research into its interactions with different APIs and polymers will continue to expand its utility in the pharmaceutical field.

References

Exploring the use of Glycofurol in veterinary pharmaceutical formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glycofurol, a derivative of tetrahydrofurfuryl alcohol, is a versatile excipient increasingly utilized in veterinary pharmaceutical formulations. Its primary role is as a solvent and solubilizing agent for poorly water-soluble active pharmaceutical ingredients (APIs), thereby enhancing their bioavailability. This technical guide provides an in-depth exploration of the properties, applications, and experimental considerations of this compound in the development of veterinary medicines.

Core Properties of this compound

This compound is a clear, colorless, and practically odorless liquid. Its chemical and physical properties make it a suitable vehicle for various dosage forms, particularly parenteral and topical applications.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Synonyms Tetraglycol, Poly(ethylene glycol) tetrahydrofurfuryl ether[2]
CAS Number 31692-85-0[2]
Appearance Clear, colorless liquid[2]
Solubility Soluble in water, ethanol, and propylene (B89431) glycol. Miscible with many organic solvents.[3]
Density Approximately 1.070–1.090 g/cm³ at 20°C[4]
Viscosity 8–18 mPa·s at 20°C[4]

Applications in Veterinary Formulations

This compound's excellent solubilizing capacity makes it a valuable tool for formulating a wide range of veterinary drugs, including antiparasitics and antibiotics.

Injectable Formulations

This compound is particularly effective as a co-solvent in injectable formulations to achieve high concentrations of poorly soluble drugs. For instance, it has been used in the development of long-acting injectable solutions for cattle.[4] A notable example is its use in combination with other solvents like N-methyl-2-pyrrolidone (NMP) to formulate high-concentration florfenicol (B1672845) solutions for the treatment of bovine respiratory disease.[4]

Table 2: Example of a High-Concentration Florfenicol Injectable Formulation for Cattle

IngredientConcentration (w/v)PurposeReference
Florfenicol30% - 45%Active Pharmaceutical Ingredient[4]
N-methyl-2-pyrrolidone (NMP)25% - 35%Primary Solvent[4]
This compound q.s. to 100%Co-solvent [4]
Topical Formulations

As a penetration enhancer, this compound facilitates the transport of active ingredients across the skin. This property is leveraged in the development of topical solutions for companion animals, such as spot-on treatments for flea and tick control. For example, it is a key component in some topical formulations of isoxazoline-class ectoparasiticides for dogs and cats.

Solubility Enhancement

Safety and Toxicology in Veterinary Species

This compound is generally considered to have a low order of toxicity. However, as with any excipient, its safety profile must be carefully evaluated in the target animal species.

  • General Toxicity: Studies in laboratory animals, such as rats, have shown that this compound is well-tolerated.[5]

  • Canine Safety: A study in dogs demonstrated that intravenously administered this compound did not induce significant hematology or serum clinical chemistry abnormalities.[6]

  • Use in Food-Producing Animals: The use of this compound in formulations for food-producing animals, such as cattle, necessitates a thorough evaluation of residue levels in edible tissues to ensure food safety.[4]

Further species-specific safety studies are crucial for any new formulation intended for veterinary use.

Experimental Protocols

The development of a robust veterinary formulation using this compound requires rigorous experimental evaluation. Below are outlines of key experimental protocols.

Solubility Determination

A fundamental step is to determine the solubility of the API in this compound and various co-solvent systems. The shake-flask method is a common and reliable technique for this purpose.

Protocol: Shake-Flask Method for Solubility Determination

  • Preparation of Solvent Systems: Prepare various concentrations of this compound in combination with other pharmaceutically acceptable solvents (e.g., water, propylene glycol, NMP).

  • Saturation: Add an excess amount of the API to a known volume of each solvent system in a sealed container.

  • Equilibration: Agitate the containers at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: Withdraw a sample from the supernatant and filter it through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved API.

  • Quantification: Analyze the concentration of the dissolved API in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Express the solubility in mg/mL or other appropriate units.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis Solvent Prepare Solvent Systems (this compound +/- Co-solvents) API Add Excess API Solvent->API Saturation Agitate Agitate at Constant Temperature API->Agitate Sample Withdraw & Filter Supernatant Agitate->Sample Equilibrium Reached Quantify Quantify API by HPLC Sample->Quantify

Experimental workflow for solubility determination.
Formulation Development and Stability Testing

Once the solubility profile is established, the formulation can be developed and subjected to stability studies to ensure its quality and shelf-life.

Protocol: Preparation of an Injectable Solution

  • Solvent Pre-mixing: In a sterile vessel, mix the required amounts of this compound and any other co-solvents (e.g., NMP).

  • API Dissolution: Gradually add the API to the solvent mixture while stirring until it is completely dissolved.

  • Addition of Other Excipients: If required, add other excipients such as antioxidants or preservatives and mix until uniform.

  • Final Volume Adjustment: Adjust the final volume with the primary solvent.

  • Sterile Filtration: Sterilize the final solution by passing it through a sterile 0.22 µm filter into a sterile container.

G Start Start MixSolvents Mix this compound & Co-solvents Start->MixSolvents DissolveAPI Dissolve API MixSolvents->DissolveAPI AddExcipients Add Other Excipients DissolveAPI->AddExcipients AdjustVolume Adjust Final Volume AddExcipients->AdjustVolume SterileFilter Sterile Filtration AdjustVolume->SterileFilter End End SterileFilter->End

Workflow for preparing an injectable solution.

Regulatory Considerations

The use of this compound in veterinary medicinal products must comply with the regulatory requirements of the target market. In the European Union, the European Medicines Agency's (EMA) Committee for Medicinal Products for Veterinary Use (CVMP) provides scientific guidelines on the quality, safety, and efficacy of veterinary medicines.[1][7] Similarly, in the United States, the Food and Drug Administration (FDA) Center for Veterinary Medicine (CVM) oversees the approval of new animal drugs. It is imperative to consult the relevant regulatory bodies for specific guidance on the use of excipients in veterinary formulations.

Conclusion

This compound is a valuable excipient in the formulation of veterinary pharmaceuticals, particularly for overcoming the challenges associated with poorly soluble APIs. Its favorable safety profile and excellent solubilizing properties make it a suitable candidate for a variety of dosage forms, including injectable and topical solutions. A thorough understanding of its properties and comprehensive experimental evaluation are essential for the successful development of safe and effective veterinary medicines utilizing this compound.

References

Glycofurol: A Technical Guide to Enhancing the Solubility of Poorly Water-Soluble Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Glycofurol's role as a potent solubilizing agent for poorly water-soluble active pharmaceutical ingredients (APIs). Addressing the critical challenge of low aqueous solubility in drug development, this document details the mechanisms of action, quantitative solubility enhancement data, and comprehensive experimental protocols relevant to the application of this compound in pharmaceutical formulations.

Introduction to this compound

This compound, also known as tetrahydrofurfuryl alcohol polyethylene (B3416737) glycol ether (CAS 31692-85-0), is a versatile, non-toxic, and water-miscible solvent widely employed as a pharmaceutical excipient.[1][2] It is a clear, colorless, and almost odorless liquid with a slightly bitter taste.[3] Its primary application lies in enhancing the solubility and permeability of hydrophobic drugs, making it a valuable tool in the formulation of parenteral, topical, and intranasal drug delivery systems.[1][3][4] this compound is generally regarded as a relatively non-toxic and non-irritant material at typical concentrations used in pharmaceutical formulations.[3]

Mechanism of Solubility Enhancement: Co-solvency

The principal mechanism by which this compound enhances the solubility of poorly water-soluble drugs is co-solvency .[5] In a co-solvent system, a water-miscible solvent (the co-solvent, in this case, this compound) is added to an aqueous solution to increase the solubility of a hydrophobic solute.

The co-solvency mechanism can be understood through the following principles:

  • Polarity Modification: Water is a highly polar solvent, which makes it a poor solvent for non-polar or poorly polar drug molecules. This compound has a lower polarity than water. By mixing this compound with water, the overall polarity of the solvent system is reduced, making it more favorable for the dissolution of hydrophobic drug molecules.[6]

  • Interfacial Tension Reduction: Co-solvents can reduce the interfacial tension between the aqueous solvent and the hydrophobic solute, which facilitates the solvation of the drug molecules.[5]

  • Disruption of Water's Hydrogen Bonding Network: The highly ordered hydrogen-bonding network of water creates a "hydrophobic effect" that drives non-polar molecules to aggregate. This compound molecules can disrupt this network, creating a more accommodating environment for the dissolution of non-polar drug molecules.

CoSolvency_Mechanism Mechanism of Co-solvency with this compound cluster_before Poorly Soluble Drug in Water cluster_after After Addition of this compound Drug1 Drug Molecule Drug2 Drug Molecule Drug3 Drug Molecule Drug_sol Solubilized Drug Drug3->Drug_sol Increased Solubility Water1 Water2 Water3 Water4 Glycofurol1 This compound Drug_sol->Glycofurol1 Interacts with Glycofurol2 This compound Drug_sol->Glycofurol2 Interacts with Water_mix1 Glycofurol1->Water_mix1 Disrupts H-bonds Water_mix2 Glycofurol2->Water_mix2 Disrupts H-bonds Experimental_Workflow Experimental Workflow for Solubility Determination start Start prep_solvent Prepare Co-solvent Mixtures (e.g., 10%, 20%, 50% this compound in water) start->prep_solvent add_drug Add Excess Drug to Solvent Mixtures prep_solvent->add_drug equilibrate Equilibrate Samples (e.g., 24-48h at constant temperature with shaking) add_drug->equilibrate separate Separate Solid from Liquid (Centrifugation and/or Filtration) equilibrate->separate analyze Analyze Drug Concentration (e.g., HPLC, UV-Vis Spectroscopy) separate->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

References

Methodological & Application

Application Notes and Protocols for Preparing Parenteral Formulations Using Glycofurol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycofurol, also known as tetrahydrofurfuryl alcohol polyethylene (B3416737) glycol ether, is a versatile and well-tolerated solvent used in the pharmaceutical industry to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs) in parenteral formulations.[1][] Its ability to dissolve a wide range of hydrophobic drugs makes it a valuable excipient for developing stable and effective injectable drug products.[1][] This document provides a comprehensive protocol for the preparation of parenteral formulations using this compound, including pre-formulation studies, formulation preparation, and essential quality control tests.

This compound is a clear, colorless to slightly yellow, almost odorless liquid with a bitter taste.[3][4] It is miscible with water, ethanol (B145695), and propylene (B89431) glycol.[3] Due to its favorable safety profile and tissue compatibility, it is a preferred alternative to other organic solvents, minimizing local irritation at the injection site.[1][] this compound is included in parenteral medicines licensed in Europe and is approved by regulatory bodies such as the FDA for specific uses as a cosolvent.[1][3]

Physicochemical Properties of this compound

A thorough understanding of this compound's properties is crucial for successful formulation development.

PropertyValueReference
Chemical Name α-[(Tetrahydro-2-furanyl)methyl]-ω-hydroxy-poly(oxy-1,2-ethanediyl)[3]
CAS Number 31692-85-0[3]
Appearance Clear, colorless to slightly yellow liquid[3][4]
Odor Almost odorless[3][4]
Taste Bitter, with a warm sensation[3][4]
Density (at 20°C) 1.070–1.090 g/cm³[3]
Viscosity (dynamic, at 20°C for this compound 75) 8–18 mPa·s (cP)[3]
Boiling Point (for this compound 75) 80–100 °C[3]
Solubility Miscible with water, ethanol (95%), glycerin, polyethylene glycol 400, propylene glycol. Immiscible with arachis oil, isopropyl ether.[3]
Stability Stable when stored under nitrogen in a well-closed container, protected from light, in a cool, dry place.[4]
Incompatibilities Incompatible with strong oxidizing agents.[4]

Pre-formulation Studies

Before preparing the final parenteral formulation, it is essential to conduct pre-formulation studies to determine the optimal concentration of this compound and other excipients.

Solubility Enhancement

The primary function of this compound in parenteral formulations is to increase the solubility of hydrophobic drugs. The following table provides representative data on the solubility enhancement of two model BCS Class II drugs, Celecoxib and Diazepam, in this compound-water co-solvent systems.

DrugCo-solvent System (this compound % v/v in Water)Solubility (mg/mL)Fold Increase in Solubility
Celecoxib 0% (Water)0.0051
10%0.1530
20%1.2240
30%5.81160
40%15.23040
50%35.57100
Diazepam 0% (Water)0.051
10%0.816
20%4.590
30%12.0240
40%25.0500
50%40.0800

Note: The above data are representative and the actual solubility will vary depending on the specific API and formulation conditions.

Excipient Compatibility

It is crucial to ensure the compatibility of this compound with the API and other excipients in the formulation. This compound is generally compatible with common parenteral excipients. However, it is incompatible with strong oxidizing agents.[4] Preliminary compatibility studies should be performed by mixing the API and excipients with this compound and observing for any physical or chemical changes, such as precipitation, color change, or degradation.

Experimental Protocol: Preparation of a this compound-Based Parenteral Formulation

This protocol provides a step-by-step guide for the preparation of a sterile parenteral solution using this compound as a co-solvent. This example is based on a hypothetical formulation for a poorly water-soluble API.

Materials
  • Active Pharmaceutical Ingredient (API)

  • This compound 75

  • Water for Injection (WFI)

  • Other excipients (e.g., buffering agents, antioxidants, tonicity-adjusting agents)

  • Sterile 0.22 µm membrane filters

  • Sterile vials and stoppers

  • Nitrogen gas (high purity)

Equipment
  • Aseptic manufacturing area (e.g., laminar airflow hood or isolator)

  • Glass beakers and stirring equipment

  • pH meter

  • Autoclave

  • Vial capping machine

Formulation Example
IngredientConcentration (% w/v)Function
API1.0Active Ingredient
This compound 7530.0Co-solvent
Polysorbate 800.5Surfactant/Solubilizer
Sodium Chloride0.45Tonicity Agent
Water for Injectionq.s. to 100Vehicle
Preparation Procedure

The following workflow outlines the general steps for preparing a parenteral formulation with this compound.

G cluster_prep Formulation Preparation cluster_filt Sterilization and Filling A 1. Weighing and Dispensing Accurately weigh all raw materials. B 2. Co-solvent Preparation In a sterile vessel, mix this compound and a portion of WFI. A->B C 3. API Dissolution Slowly add the API to the co-solvent mixture with continuous stirring until fully dissolved. B->C D 4. Excipient Addition Dissolve other excipients (e.g., buffers, tonicity agents) in the remaining WFI and add to the API solution. C->D E 5. pH Adjustment Measure and adjust the pH of the solution to the target range using appropriate pH modifiers. D->E F 6. Final Volume Adjustment Add WFI to reach the final batch volume. E->F G 7. Sterile Filtration Filter the bulk solution through a sterile 0.22 µm filter into a sterile receiving vessel. F->G H 8. Aseptic Filling Aseptically fill the sterile solution into pre-sterilized vials. G->H I 9. Stoppering and Capping Partially or fully stopper the vials and secure with aluminum caps. H->I

Figure 1: General workflow for preparing a this compound-based parenteral formulation.

Quality Control Testing

All parenteral formulations must undergo rigorous quality control testing to ensure their safety, efficacy, and stability.

Protocol for Hemolysis Testing

Objective: To assess the hemolytic potential of the this compound-containing formulation on red blood cells (RBCs).

Materials:

  • Fresh human or rabbit blood with an anticoagulant (e.g., EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test formulation

  • Positive control (e.g., 1% Triton X-100 solution)

  • Negative control (PBS)

  • Centrifuge

  • UV-Vis spectrophotometer

Procedure:

  • Prepare RBC Suspension:

    • Centrifuge the whole blood at 1000 x g for 10 minutes.

    • Remove the plasma and buffy coat.

    • Wash the RBCs three times with PBS, centrifuging and resuspending each time.

    • Prepare a 2% (v/v) RBC suspension in PBS.

  • Incubation:

    • In separate tubes, mix 0.5 mL of the 2% RBC suspension with 0.5 mL of:

      • Test formulation (at various dilutions)

      • Positive control

      • Negative control

    • Incubate all tubes at 37°C for 1 hour with gentle shaking.

  • Centrifugation and Measurement:

    • Centrifuge the tubes at 1000 x g for 5 minutes.

    • Carefully collect the supernatant.

    • Measure the absorbance of the supernatant at 540 nm using a UV-Vis spectrophotometer.

  • Calculation:

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] * 100

Acceptance Criteria: A formulation is generally considered non-hemolytic if the hemolysis is less than 5%.

Stability Studies

Stability studies are crucial to determine the shelf-life and appropriate storage conditions for the parenteral formulation. The following table provides a representative stability testing protocol and data for a hypothetical this compound-based formulation of Diazepam.

Storage ConditionTime PointAppearancepHAssay (% of Initial)
25°C / 60% RH 0 monthsClear, colorless solution6.5100.0
3 monthsClear, colorless solution6.499.5
6 monthsClear, colorless solution6.498.9
12 monthsClear, colorless solution6.397.8
40°C / 75% RH 0 monthsClear, colorless solution6.5100.0
1 monthClear, colorless solution6.398.2
3 monthsClear, colorless solution6.296.5
6 monthsSlight yellow tint6.194.3

Note: This is representative data. Actual stability will depend on the specific API and formulation.[5][6]

Other Essential Quality Control Tests

The following diagram illustrates the key quality control tests that must be performed on the final parenteral product.

G cluster_tests Required Tests QC Final Product Quality Control Sterility Sterility Test (USP <71>) QC->Sterility Endotoxin (B1171834) Bacterial Endotoxin Test (LAL) (USP <85>) QC->Endotoxin Particulate Particulate Matter Test (USP <788>) QC->Particulate Assay API Assay and Impurity Analysis QC->Assay pH pH Measurement QC->pH Appearance Visual Inspection (Clarity, Color) QC->Appearance

Figure 2: Key quality control tests for parenteral formulations.

Protocols for Key Quality Control Tests:

  • Sterility Test (USP <71>): This test is performed to ensure the absence of viable microorganisms. The two main methods are direct inoculation and membrane filtration. The choice of method depends on the nature of the product.

  • Bacterial Endotoxin Test (LAL Test) (USP <85>): This test detects the presence of pyrogens (fever-inducing substances) from gram-negative bacteria.[7] The Limulus Amebocyte Lysate (LAL) test is the standard method.[7][8] The endotoxin limit for parenteral drugs is typically calculated based on the maximum human dose.[7]

  • Particulate Matter Test (USP <788>): This test quantifies the number of sub-visible particles in the formulation.[3][9][10][11] The two methods are Light Obscuration Particle Count Test and Microscopic Particle Count Test.[3][9][10][11] For solutions for injection in containers with a nominal content of less than 100 mL, the preparation complies if the average number of particles is not more than 6000 per container equal to or greater than 10 µm and not more than 600 per container equal to or greater than 25 µm.[3]

Sterilization

The choice of sterilization method is critical and depends on the stability of the API and the formulation.

  • Terminal Sterilization: This is the preferred method when the product can withstand the process. Methods include moist heat (autoclaving) and radiation. However, many formulations containing sensitive APIs or excipients like this compound may not be stable under these conditions.

  • Aseptic Filtration: For heat-labile formulations, sterile filtration through a 0.22 µm filter is the standard method.[12] The entire manufacturing process following filtration must be conducted under aseptic conditions to prevent microbial contamination.[12]

Conclusion

This compound is a valuable and versatile solvent for the formulation of parenteral drug products containing poorly water-soluble APIs. By following a systematic approach that includes thorough pre-formulation studies, a well-defined manufacturing process, and rigorous quality control testing, researchers and drug development professionals can successfully develop safe, stable, and effective injectable formulations utilizing this compound. Careful consideration of the API's properties and compatibility with this compound and other excipients is paramount to achieving a successful formulation.

References

Application Notes and Protocols for Formulating with Glycofurol to Enhance Skin Penetration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Glycofurol as a vehicle and penetration enhancer in topical formulations. The protocols outlined below are intended to serve as a foundational methodology for the development and evaluation of this compound-based systems for enhanced dermal and transdermal drug delivery.

Introduction to this compound in Topical Formulations

This compound (tetrahydrofurfuryl alcohol polyethylene (B3416737) glycol ether) is a versatile, water-miscible solvent recognized for its excellent safety profile and solubilizing capacity for a wide range of active pharmaceutical ingredients (APIs), particularly those with poor water solubility.[1][2] Its primary application in topical formulations is to act as a penetration enhancer, reversibly modifying the stratum corneum barrier to facilitate the passage of drug molecules into the deeper layers of the skin and systemic circulation.[1][3] this compound is often used in the formulation of gels, creams, and lotions and can be combined with other excipients, such as gelling agents and co-enhancers, to achieve desired physicochemical properties and permeation profiles.[1]

Mechanism of Action: Enhanced Skin Penetration

The primary barrier to percutaneous drug absorption is the stratum corneum, the outermost layer of the epidermis, which consists of corneocytes embedded in a lipid-rich matrix. Penetration enhancers like this compound are believed to increase skin permeability through one or more of the following mechanisms:

  • Disruption of Stratum Corneum Lipids: this compound can intercalate into the intercellular lipid bilayers of the stratum corneum, disrupting their highly ordered structure and increasing their fluidity.[3][4] This alteration of the lipid matrix creates more permeable pathways for drug molecules to diffuse through.

  • Interaction with Intercellular Proteins: While the primary interaction is with lipids, some enhancers may also interact with intracellular keratin, leading to a change in its conformation and a subsequent increase in permeability.[3]

  • Increased Drug Solubility: By acting as a co-solvent, this compound can increase the solubility of the drug within the formulation and potentially within the stratum corneum itself. This enhances the thermodynamic activity of the drug, providing a greater driving force for partitioning into the skin.[1][5]

The following diagram illustrates the proposed mechanism of action for penetration enhancers like this compound on the stratum corneum.

G cluster_0 Intact Stratum Corneum cluster_1 This compound Interaction cluster_2 Disrupted Stratum Corneum Corneocyte1 Corneocyte LipidMatrix Highly Ordered Lipid Bilayers Corneocyte2 Corneocyte This compound This compound Drug Drug Molecule This compound->Drug Solubilizes DisruptedLipids Fluidized Lipid Bilayer with This compound This compound->DisruptedLipids Disrupts Lipid Packing Penetration Enhanced Drug Penetration Drug->Penetration Increased Permeation Corneocyte3 Corneocyte Corneocyte4 Corneocyte

Diagram 1: Proposed mechanism of this compound as a skin penetration enhancer.

Step-by-Step Formulation Protocol: this compound-Based Topical Gel

This protocol provides a general procedure for the preparation of a this compound-based topical gel. The specific concentrations of the gelling agent and other excipients should be optimized based on the physicochemical properties of the API and the desired final product characteristics.

Materials and Equipment:

  • This compound

  • Active Pharmaceutical Ingredient (API)

  • Gelling agent (e.g., Carbopol® 974P, Gantrez™ AN 119, Polyvinylpyrrolidone (PVP) K30)[1]

  • Co-enhancer/Co-solvent (optional, e.g., Transcutol®)[1]

  • Deionized water

  • Neutralizing agent (if using Carbopol, e.g., triethanolamine)

  • Homogenizer (e.g., Ultra-Turrax® T25)[1]

  • Magnetic stirrer and stir bars

  • Analytical balance

  • pH meter

  • Vacuum desiccator for degassing[1]

Protocol:

  • API Solubilization:

    • Accurately weigh the required amount of this compound and any co-solvents (e.g., Transcutol®) into a beaker.

    • Gradually add the accurately weighed API to the this compound/co-solvent mixture while stirring with a magnetic stirrer until the API is completely dissolved. Gentle heating may be applied if necessary, depending on the API's stability.

  • Gelling Agent Dispersion:

    • Slowly disperse the chosen gelling agent into the API-Glycofurol solution under continuous stirring.

    • For Carbopol-based gels, disperse the polymer in the this compound solution before neutralization.

    • For PVP or Gantrez-based gels, disperse the polymer directly into the this compound solution.[1]

  • Homogenization:

    • Homogenize the dispersion using a high-shear homogenizer (e.g., Ultra-Turrax® T25 at 9,000 rpm for 5 minutes) until a uniform and transparent dispersion is formed.[1]

  • Neutralization (for Carbopol gels):

    • If using Carbopol, slowly add a neutralizing agent (e.g., triethanolamine) dropwise while stirring until the desired pH and viscosity are achieved. The gel will form upon neutralization.

  • Degassing:

    • Place the formulated gel in a vacuum desiccator to remove any entrapped air bubbles.[1]

  • Final Product Evaluation:

    • Characterize the final gel for its physical appearance, pH, viscosity, drug content, and spreadability.

The following diagram outlines the experimental workflow for formulating a this compound-based topical gel.

G start Start: Formulation api_solubilization 1. API Solubilization - Weigh this compound & Co-solvents - Dissolve API start->api_solubilization gelling_agent_dispersion 2. Gelling Agent Dispersion - Add gelling agent (e.g., Carbopol) to the API-Glycofurol solution api_solubilization->gelling_agent_dispersion homogenization 3. Homogenization - High-shear mixing (e.g., 9,000 rpm, 5 min) gelling_agent_dispersion->homogenization neutralization 4. Neutralization (if required) - Add neutralizing agent (e.g., Triethanolamine) homogenization->neutralization degassing 5. Degassing - Remove entrapped air under vacuum neutralization->degassing evaluation 6. Final Product Evaluation - pH, viscosity, drug content, etc. degassing->evaluation end End: Optimized Gel evaluation->end

Diagram 2: Experimental workflow for this compound gel formulation.

Experimental Protocol: In Vitro Skin Permeation Study

The following protocol describes a typical in vitro skin permeation study using Franz diffusion cells to evaluate the performance of a this compound-based formulation.

Materials and Equipment:

  • Franz diffusion cells[1]

  • Excised skin (e.g., rat, porcine, or human cadaver skin)[1]

  • Receptor solution (e.g., phosphate-buffered saline (PBS) pH 7.4, potentially with a co-solvent like ethanol (B145695) to maintain sink conditions)[1]

  • Water bath with circulator to maintain temperature at 37°C[1]

  • Magnetic stirrers for receptor chambers

  • Syringes and needles for sampling

  • Analytical method for drug quantification (e.g., HPLC)

  • Parafilm®[1]

Protocol:

  • Skin Preparation:

    • Excise the skin from the donor (e.g., abdominal skin of a rat).

    • Carefully remove any adhering subcutaneous fat and connective tissue.

    • Cut the skin into appropriate sizes to fit the Franz diffusion cells.

  • Franz Diffusion Cell Setup:

    • Mount the excised skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.

    • Fill the receptor compartment with pre-warmed (37°C) and degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.

    • Place a small magnetic stir bar in the receptor compartment and place the cell on a magnetic stirrer.

    • Allow the system to equilibrate for a period (e.g., 30 minutes) to ensure the skin surface temperature reaches approximately 32°C.[1]

  • Application of Formulation:

    • Accurately weigh and apply a known amount of the this compound-based formulation to the surface of the skin in the donor compartment.

    • Cover the donor compartment with Parafilm® to prevent evaporation.[1]

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a specific volume of the receptor solution from the sampling arm of the receptor compartment.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.

  • Sample Analysis:

    • Analyze the collected samples for drug concentration using a validated analytical method (e.g., HPLC).

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area of the skin at each time point.

    • Plot the cumulative amount of drug permeated versus time.

    • Determine the steady-state flux (Jss), permeability coefficient (Kp), and lag time from the linear portion of the plot.

The following diagram illustrates the workflow for an in vitro skin permeation study.

G start Start: Permeation Study skin_prep 1. Skin Preparation - Excise and clean skin start->skin_prep franz_setup 2. Franz Cell Setup - Mount skin - Fill receptor chamber - Equilibrate temperature skin_prep->franz_setup formulation_app 3. Formulation Application - Apply this compound formulation to donor chamber franz_setup->formulation_app sampling 4. Sampling - Withdraw receptor solution at time intervals - Replace with fresh solution formulation_app->sampling analysis 5. Sample Analysis - Quantify drug concentration (e.g., HPLC) sampling->analysis data_analysis 6. Data Analysis - Calculate Flux, Permeability Coefficient analysis->data_analysis end End: Permeation Profile data_analysis->end

Diagram 3: Workflow for in vitro skin permeation study using Franz diffusion cells.

Quantitative Data Summary

The following table summarizes the key permeation parameters for a naproxen (B1676952) (NAP) gel formulated with this compound and the effect of a co-enhancer, Transcutol® (TCL).

FormulationSteady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10³)Enhancement RatioReference
NAP Gel in this compound18.5 ± 2.13.7 ± 0.42-[1]
NAP Gel in this compound with 2% TCL42.3 ± 3.58.46 ± 0.72.29[1]

Data presented as mean ± standard deviation.

This data demonstrates that the inclusion of 2% Transcutol® in a this compound-based naproxen gel significantly increases the steady-state flux and permeability coefficient, resulting in a more than two-fold enhancement in skin penetration.[1]

Formulation Optimization using Design of Experiments (DoE)

A Design of Experiments (DoE) approach can be systematically employed to optimize this compound-based formulations. This allows for the efficient evaluation of multiple formulation variables and their interactions.

Key variables (Factors) to investigate:

  • Concentration of this compound

  • Concentration and type of gelling agent

  • Concentration of co-enhancer (e.g., Transcutol®)

  • API concentration

Responses to measure:

  • Drug permeation flux (Jss)

  • Permeability coefficient (Kp)

  • Viscosity

  • Spreadability

  • Drug content uniformity

A factorial or response surface methodology (e.g., Box-Behnken or Central Composite Design) can be utilized to model the relationship between the factors and responses, ultimately identifying the optimal formulation with the desired characteristics.

The following diagram illustrates a conceptual workflow for formulation optimization using a DoE approach.

G start Start: DoE for Optimization define_factors 1. Define Factors & Levels - this compound Conc. - Gelling Agent Conc. - Co-enhancer Conc. start->define_factors define_responses 2. Define Responses - Flux (Jss) - Permeability (Kp) - Viscosity define_factors->define_responses design_matrix 3. Generate Design Matrix (e.g., Factorial, Box-Behnken) define_responses->design_matrix formulate_characterize 4. Formulate & Characterize - Prepare formulations as per design - Measure responses design_matrix->formulate_characterize statistical_analysis 5. Statistical Analysis - ANOVA, Regression Modeling - Identify significant factors & interactions formulate_characterize->statistical_analysis optimization 6. Optimization & Validation - Predict optimal formulation - Experimentally validate predictions statistical_analysis->optimization end End: Optimized Formulation optimization->end

Diagram 4: Conceptual workflow for formulation optimization using Design of Experiments (DoE).

Safety and Regulatory Considerations

This compound is generally considered to have good skin tolerability.[1] However, as with any topical excipient, it is crucial to conduct skin irritation studies to ensure the safety of the final formulation. In a study with a this compound-based naproxen gel, the formulation was found to be safe for topical drug delivery.[1] The regulatory status of this compound for topical use may vary by region, and it is essential to consult the relevant regulatory guidelines.

Conclusion

This compound is a valuable excipient for the development of topical drug delivery systems, offering excellent solubilizing properties and the ability to enhance skin penetration. By following systematic formulation and evaluation protocols, such as those outlined in these application notes, researchers can effectively harness the potential of this compound to develop safe and efficacious dermal and transdermal products. The use of a Design of Experiments approach is highly recommended for optimizing formulations to achieve the desired therapeutic outcomes.

References

Application Notes and Protocols for Incorporating Glycofurol in Gel-Based Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glycofurol, or tetrahydrofurfuryl alcohol polyethylene (B3416737) glycol ether, is a versatile, non-toxic, and biocompatible solvent increasingly utilized in pharmaceutical formulations.[1][2][] Its excellent solubilizing capacity for poorly water-soluble drugs makes it a valuable excipient in the development of various drug delivery systems.[4][5] In gel-based formulations, this compound serves not only as a primary vehicle or co-solvent to dissolve hydrophobic active pharmaceutical ingredients (APIs) but also acts as a penetration enhancer, facilitating drug transport across biological membranes.[4][6] These application notes provide detailed techniques and protocols for researchers, scientists, and drug development professionals on the effective incorporation of this compound into gel-based systems for topical and transdermal drug delivery. The focus is on formulation strategies, characterization methods, and experimental workflows.

Application Note 1: Formulation Strategies for this compound-Based Gels

The primary challenge in formulating gels with poorly water-soluble drugs is achieving a homogenous, transparent, and stable system. This compound effectively addresses this by dissolving the API before the gelling agent is incorporated.[4][7] The choice of gelling agent is critical as it dictates the rheological properties, bioadhesion, and drug release profile of the final formulation.

Key Components:

  • Solvent/Vehicle: this compound serves as the primary vehicle, dissolving the API.

  • Gelling Agents: Polymers are used to provide the desired viscosity and gel structure. Common choices include:

    • Carbopol® polymers (e.g., Carbopol 974P): High molecular weight polymers of acrylic acid that create clear gels with high viscosity.[4][8]

    • Polyvinylpyrrolidone (PVP): A polymer that can be used to form bioadhesive gels.[4]

    • Gantrez™ polymers: Copolymers of methyl vinyl ether and maleic anhydride (B1165640) that also exhibit mucoadhesive properties.[4]

  • Active Pharmaceutical Ingredient (API): Particularly suitable for water-insoluble drugs like NSAIDs (e.g., Naproxen).[4][9]

  • Permeation Enhancers (Optional): Excipients like Transcutol® can be included to further improve drug penetration through the skin.[4][10]

The concentration of the gelling agent is a critical parameter that influences viscosity, spreadability, and extrudability. Higher polymer concentrations typically lead to increased viscosity and reduced spreadability.[6]

Quantitative Data: Example Formulations and Properties

The following tables summarize quantitative data from a study developing a this compound-based gel for Naproxen (B1676952) (5% w/w).[4]

Table 1: Influence of Gelling Agent Concentration on Gel Viscosity

Formulation CodeGelling AgentConcentration (% w/w)Viscosity (cP)
Cb 1.5Carbopol 974P1.518,500
Cb 2.5Carbopol 974P2.534,200
Cb 4.0Carbopol 974P4.058,000
GZ 2.5Gantrez AN 1192.516,000
GZ 5.0Gantrez AN 1195.029,800
GZ 7.5Gantrez AN 1197.549,500
PVP 20PVP K302011,500
PVP 25PVP K302519,300
PVP 30PVP K303028,100

Table 2: Effect of Permeation Enhancer (Transcutol) on Naproxen Skin Permeation

Formulation (Carbopol 2.5% Gel)Steady-State Flux (Jss) (μg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10³)
Control (0% Transcutol)18.2 ± 2.10.36 ± 0.04
1% Transcutol32.1 ± 3.50.64 ± 0.07
2% Transcutol55.0 ± 4.81.10 ± 0.09
4% Transcutol61.2 ± 5.31.22 ± 0.11

Protocol 1: General Preparation of a this compound-Based Gel

This protocol describes a common method for preparing this compound-based gels, adapted from the literature.[4]

Materials:

  • This compound

  • Active Pharmaceutical Ingredient (API)

  • Gelling Agent (e.g., Carbopol 974P)

  • Permeation Enhancer (e.g., Transcutol), optional

  • Homogenizer (e.g., Ultra-Turrax)

  • Vacuum desiccator or sonicator for degassing

  • Analytical balance and weighing accessories

  • Beakers and magnetic stirrer

Procedure:

  • API Solubilization: Weigh the required amount of this compound into a beaker. If using an optional co-solvent or permeation enhancer, add it to the this compound and mix.

  • Add the pre-weighed API to the this compound mixture and stir at room temperature until the drug is completely dissolved. Complete dissolution is crucial to ensure content uniformity and prevent crystallization in the final product.

  • Polymer Dispersion: While stirring the drug-Glycofurol solution, slowly and carefully disperse the pre-weighed gelling agent into the vortex to prevent clumping.

  • Homogenization: Homogenize the dispersion using a high-shear mixer (e.g., Ultra-Turrax T 25) at approximately 9,000 rpm for 5 minutes, or until a transparent, uniform gel is formed.[4]

  • Degassing: Degas the resulting gel under vacuum or in an ultrasonic bath to remove any entrapped air bubbles, which can affect the gel's appearance and stability.

  • Storage: Transfer the final gel into a suitable container and store it at room temperature for at least 24 hours to allow for complete polymer hydration and gel structure stabilization before analysis.[4]

Gel_Preparation_Workflow start_end start_end process_step process_step decision_step decision_step output_step output_step start Start weigh Weigh this compound, API, and Gelling Agent start->weigh dissolve Dissolve API in this compound (add Enhancer if needed) weigh->dissolve disperse Disperse Gelling Agent into Drug-Glycofurol Solution dissolve->disperse homogenize Homogenize with High-Shear Mixer (e.g., 9000 rpm, 5 min) disperse->homogenize degas Degas Gel (Vacuum or Sonication) homogenize->degas store Store at Room Temperature for 24h degas->store end_node Final Gel Ready for Characterization store->end_node

Caption: Workflow for preparing a this compound-based gel.

Application Note 2: Characterization of this compound-Based Gels

Thorough characterization is essential to ensure the quality, efficacy, and safety of the gel formulation. Key parameters include physical appearance, rheology, spreadability, adhesion, and drug release performance.

  • Physical Characterization: Gels should be visually inspected for clarity, color, consistency, and transparency. Microscopic examination can be used to confirm the absence of any drug crystals or grittiness, ensuring the API is fully solubilized.[4]

  • pH Measurement: The pH of the gel should be measured to ensure it is within an acceptable range for topical application (typically pH 4.5-6.5) to avoid skin irritation.[6]

  • Rheological Studies: Viscosity is a critical attribute that affects the feel, application, and drug release from the gel. It can be measured using a rotational viscometer. Formulations should ideally exhibit shear-thinning behavior, where viscosity decreases upon application of shear (rubbing), allowing for easy application.

  • Spreadability: This parameter assesses the ease with which the gel can be applied to a surface. It is typically measured by pressing a known amount of gel between two glass slides and measuring the increase in diameter as a function of applied weight.[4] Higher spreadability is generally desired for topical formulations.

  • Bioadhesion: For certain applications, the ability of the gel to adhere to the skin is important for prolonging contact time. This can be measured in vitro using a tensile strength tester to determine the force required to detach the gel from an excised skin sample.[4]

  • In Vitro Drug Release and Permeation: This is the most critical test to evaluate the performance of the delivery system. Franz diffusion cells are the standard apparatus for assessing the permeation of drugs from semi-solid formulations across a membrane (either synthetic or excised animal/human skin).[4][10]

Protocol 2: In Vitro Skin Permeation Study

This protocol details the use of Franz-type diffusion cells to evaluate drug permeation from a this compound-based gel.[4]

Materials:

  • Franz-type diffusion cells

  • Excised rat, porcine, or human skin

  • Receptor medium (e.g., phosphate (B84403) buffer saline, sometimes with a solubilizer like SLS to maintain sink conditions)[6]

  • Formulated this compound-based gel

  • Water bath with circulator and magnetic stirrers

  • Syringes and collection vials

  • Analytical method for drug quantification (e.g., HPLC)

Procedure:

  • Skin Preparation: Excise full-thickness abdominal skin from a suitable model (e.g., Wistar rat). Carefully remove any subcutaneous fat and hair. Store the skin frozen until use. Before the experiment, allow the skin to thaw and hydrate (B1144303) in phosphate buffer.

  • Cell Assembly: Mount the excised skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor medium. Ensure there are no air bubbles trapped beneath the skin.

  • Equilibration: Fill the receptor compartment with pre-warmed (37°C) receptor medium and allow the system to equilibrate for 30 minutes. The receptor medium should be continuously stirred.

  • Sample Application: Accurately weigh and apply a known quantity of the this compound-based gel (e.g., 0.5 g) uniformly onto the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium from the sampling port and immediately replace it with an equal volume of fresh, pre-warmed medium to maintain a constant volume and sink conditions.

  • Sample Analysis: Analyze the withdrawn samples for drug concentration using a validated analytical method, such as HPLC-UV.[4]

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The permeability coefficient (Kp) can also be calculated.

Franz_Diffusion_Workflow cluster_FranzCell Franz Diffusion Cell Setup setup_node setup_node process_node process_node analysis_node analysis_node franz_cell Donor Compartment (Gel Applied) Excised Skin Membrane Receptor Compartment (Buffer) Magnetic Stir Bar sampling 3. Withdraw Aliquots from Receptor at Timed Intervals franz_cell:receptor->sampling apply_gel 1. Apply Gel to Skin in Donor Compartment apply_gel->franz_cell:donor run_exp 2. Maintain at 37°C with Continuous Stirring replace_medium 4. Replace with Fresh Medium sampling->replace_medium analysis 5. Quantify Drug Concentration (HPLC) sampling->analysis replace_medium->sampling Repeat plot 6. Plot Cumulative Drug Permeated vs. Time analysis->plot

Caption: Workflow of an in vitro skin permeation study.

Application Note 3: Logical Relationships in Formulation Development

The development of a this compound-based gel involves understanding the interplay between formulation variables and the resulting physicochemical and biopharmaceutical properties. Optimization is often required to achieve a balance between desirable characteristics like good spreadability, optimal viscosity, and high drug permeation.

Logical_Relationships cluster_variables Formulation Variables cluster_properties Physicochemical Properties variable_node variable_node property_node property_node outcome_node outcome_node This compound This compound Concentration solubility Drug Solubility in Vehicle This compound->solubility + gelling_agent Gelling Agent (Type & Conc.) viscosity Viscosity gelling_agent->viscosity + adhesion Bioadhesion gelling_agent->adhesion + enhancer Enhancer Concentration outcome Drug Permeation & Efficacy enhancer->outcome + spreadability Spreadability viscosity->spreadability - viscosity->outcome - spreadability->outcome adhesion->outcome solubility->outcome +

Caption: Key relationships in this compound gel formulation.

References

Troubleshooting & Optimization

Technical Support Center: Mitigating Glycofurol-Induced Skin Irritation in Topical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the potential for skin irritation when using Glycofurol in topical formulations. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental research and development.

Troubleshooting Guide

Question 1: My topical formulation containing this compound is showing signs of skin irritation in my in vitro reconstructed human epidermis (RhE) model. What are the initial troubleshooting steps?

Answer:

When an in vitro skin irritation assay, such as the OECD Test Guideline 439, indicates irritation, a systematic approach is necessary to identify the source.

Initial Steps:

  • Test the Vehicle/Base Formulation: Run the same irritation assay on your formulation vehicle without this compound and the active pharmaceutical ingredient (API). This will determine if other excipients are contributing to the irritation.

  • Isolate this compound's Contribution: If the base formulation is non-irritating, test the base formulation with this compound at the concentration of interest (without the API). This will help confirm that this compound is the primary irritant.

  • Evaluate API Irritation Potential: Independently assess the irritation potential of your API if it is not already well-characterized.

Below is a logical workflow to diagnose the source of irritation:

G Formulation Formulation Shows Irritation TestVehicle Test Vehicle Alone Formulation->TestVehicle TestVehicleGlyco Test Vehicle + this compound TestVehicle->TestVehicleGlyco Non-irritating VehicleIrritant Vehicle is Irritant TestVehicle->VehicleIrritant Irritating TestAPI Test API Alone TestVehicleGlyco->TestAPI Non-irritating GlycoIrritant This compound is the Irritant TestVehicleGlyco->GlycoIrritant Irritating APIIrritant API is the Irritant TestAPI->APIIrritant Irritating ReformulateVehicle Reformulate Vehicle VehicleIrritant->ReformulateVehicle OptimizeGlyco Optimize this compound Concentration or Add Anti-Irritants GlycoIrritant->OptimizeGlyco

Caption: Troubleshooting workflow for identifying the source of skin irritation.

Question 2: How can I reduce the skin irritation potential of my this compound-containing formulation?

Answer:

Several strategies can be employed to mitigate this compound-induced skin irritation:

  • Concentration Optimization: The irritation potential of this compound is concentration-dependent. Reduce the concentration to the lowest effective level that still achieves the desired solubility and penetration enhancement for your API.

  • Incorporate Anti-Irritant Excipients: The addition of soothing and anti-inflammatory agents can counteract the irritating effects of solvents. Consider incorporating ingredients such as:

    • Allantoin: Known for its skin-protectant and healing properties.[1]

    • Bisabolol: A component of chamomile with demonstrated anti-inflammatory effects.

    • Glycerol: Can provide a soothing effect and has been shown to be effective against cumulative irritation.[2]

  • Use of Co-solvents: Introducing a co-solvent can sometimes allow for a reduction in the concentration of the primary irritant. Transcutol® (Diethylene Glycol Monoethyl Ether) is a potential co-solvent that is reported to be a powerful solvent and penetration enhancer with a good safety profile, being non-irritant in human patch tests when used pure.[3][4]

  • Advanced Formulation Approaches: Encapsulation technologies can shield the skin from direct exposure to high concentrations of potentially irritating excipients.

    • Liposomes and Nanoparticles: Encapsulating the API and/or this compound can modulate its release and reduce direct contact with the epidermis.

  • pH Optimization: Ensure the final pH of your formulation is within a skin-friendly range (typically 4.5-6.0) to avoid disrupting the skin's natural acid mantle.

Question 3: Are there less irritating alternatives to this compound for solubilizing poorly water-soluble drugs in topical formulations?

Answer:

Yes, several alternatives can be considered, each with its own solubility and safety profile.

Solvent/SolubilizerKey PropertiesIrritation Profile
Propylene (B89431) Glycol (PG) A common solvent and humectant.Can cause both irritant and allergic contact dermatitis, especially at high concentrations and under occlusion.[5][6][7]
Transcutol® (DEGEE) High solubilizing capacity for a wide range of APIs; effective penetration enhancer.Generally well-tolerated and considered non-irritant.[3][4][8]
Polyethylene Glycols (PEGs) A family of polymers with varying molecular weights and solubilities.Generally considered low-irritancy, but this can vary with molecular weight and purity.
Caprylic/Capric Triglyceride An emollient with good solubilizing properties for lipophilic compounds.Considered non-irritating and non-comedogenic.
Isopropyl Myristate (IPM) An emollient and penetration enhancer.Generally low irritation potential, but can be comedogenic in some individuals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in topical formulations?

A1: this compound is a derivative of tetrahydrofurfuryl alcohol and is used as a solvent and penetration enhancer in pharmaceutical formulations. Its ability to dissolve a wide range of poorly water-soluble active pharmaceutical ingredients (APIs) makes it a valuable excipient for developing topical drug products.

Q2: Is this compound known to cause skin irritation?

A2: Yes, while generally considered to have low toxicity, undiluted this compound can be a skin irritant. Its irritation potential is often compared to that of propylene glycol.[5][6][7] Formulation strategies are key to ensuring its safe use in topical products.

Q3: At what concentration does this compound typically become irritating?

A3: A definitive irritation threshold for this compound has not been established and can depend on the overall formulation and the sensitivity of the skin model or subject. However, as with many solvents, the potential for irritation increases with concentration. It is recommended to use the lowest concentration that provides the necessary solubilization and penetration enhancement. Human patch tests with propylene glycol, a compound with a similar irritation profile, have shown that reactions can occur at concentrations as low as 20% in water, and in sensitive individuals, even lower.[6]

Q4: How can I quantitatively assess the skin irritation potential of my formulation?

A4: The most widely accepted in vitro method is the Reconstructed Human Epidermis (RhE) Test , as described in OECD Test Guideline 439 .[9][10][11] This method uses a 3D tissue model that mimics the human epidermis. The irritation potential is determined by measuring cell viability after exposure to the test substance. A reduction in cell viability below 50% is generally classified as an irritant.[9][12]

Q5: Can I measure specific biomarkers of irritation in addition to cell viability?

A5: Yes, measuring the release of pro-inflammatory mediators can provide more detailed insights into the irritation response. A key biomarker is Interleukin-1 alpha (IL-1α) , which is released by keratinocytes upon injury.[8] An increase in IL-1α release is a strong indicator of an inflammatory response. This can be quantified from the culture medium of the RhE tissues using an Enzyme-Linked Immunosorbent Assay (ELISA).

Data Presentation

While direct comparative studies with quantitative data on this compound-induced skin irritation are limited in publicly available literature, the following table presents data on propylene glycol, which is frequently cited as having a comparable irritation profile. This data is from patch testing on human subjects.

Table 1: Irritation and Sensitization Reactions to Propylene Glycol at Various Concentrations

ConcentrationNumber of SubjectsPositive Reactions (%)Irritant Reactions (%)
100% 8414.3%8.3%
20% in water 45,1382.3%0.6%
2% in water 2482.0%Not specified

Data compiled from multiple studies. Note that methodologies and subject populations may vary.[5][6]

Experimental Protocols

Reconstructed Human Epidermis (RhE) Test for Skin Irritation (Adapted from OECD TG 439)

This protocol outlines the key steps for assessing the skin irritation potential of a topical formulation.

Materials:

  • Commercially available Reconstructed Human Epidermis (RhE) tissue kits (e.g., EpiDerm™, SkinEthic™ RHE).

  • Assay medium provided with the kit.

  • Phosphate-Buffered Saline (PBS).

  • Test formulation, negative control (PBS), and positive control (e.g., 5% Sodium Dodecyl Sulfate).

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Isopropanol (B130326).

  • Multi-well plates.

Procedure:

  • Pre-incubation: Upon receipt, place the RhE tissues into 6-well plates containing pre-warmed assay medium and incubate overnight at 37°C, 5% CO₂.

  • Application of Test Material:

    • Apply a sufficient amount of the test formulation (typically 25-50 µL for liquids or 25-50 mg for semi-solids) to the surface of the RhE tissue.

    • Apply the negative and positive controls to separate tissues.

  • Exposure: Incubate the tissues with the applied materials for a specified period (e.g., 60 minutes) at 37°C, 5% CO₂.

  • Rinsing: Thoroughly rinse the surface of each tissue with PBS to remove the test material.

  • Post-incubation: Transfer the tissues to fresh, pre-warmed assay medium and incubate for approximately 42 hours at 37°C, 5% CO₂.

  • MTT Assay:

    • Transfer the tissues to a 24-well plate containing MTT solution (e.g., 1 mg/mL in medium).

    • Incubate for 3 hours at 37°C, 5% CO₂. During this time, viable cells will convert the yellow MTT to a purple formazan (B1609692) precipitate.

  • Extraction and Measurement:

    • Transfer the tissues to a new 24-well plate.

    • Add isopropanol to each well to extract the formazan.

    • Shake for 2 hours at room temperature in the dark.

    • Measure the optical density (OD) of the extract using a plate reader at 570 nm.

  • Calculation: Calculate the percentage of cell viability for each test material relative to the negative control.

IL-1α Release Assay (ELISA)

This protocol describes the quantification of IL-1α from the culture medium of RhE tissues.

Materials:

  • Culture medium collected from the post-incubation step of the RhE test.

  • Human IL-1α ELISA kit.

  • Microplate reader.

Procedure:

  • Sample Collection: Collect the assay medium from each well after the post-incubation period of the RhE test. Centrifuge to remove any cellular debris and store at -80°C until analysis.

  • ELISA Protocol: Follow the specific instructions provided with the commercial ELISA kit. A general workflow is as follows:

    • Prepare standards and samples at the appropriate dilutions.

    • Add standards and samples to the wells of the antibody-coated microplate. Incubate for the specified time (e.g., 2.5 hours at room temperature).

    • Wash the wells multiple times with the provided wash buffer.

    • Add the biotinylated detection antibody and incubate (e.g., 1 hour at room temperature).

    • Wash the wells.

    • Add the Streptavidin-HRP conjugate and incubate (e.g., 45 minutes at room temperature).

    • Wash the wells.

    • Add the TMB substrate solution and incubate in the dark until color develops (e.g., 30 minutes).

    • Add the stop solution to terminate the reaction.

  • Measurement: Read the absorbance of each well at 450 nm using a microplate reader.

  • Calculation: Generate a standard curve from the standards and calculate the concentration of IL-1α in each sample.

Mandatory Visualizations

G cluster_0 Day 1: Dosing cluster_1 Day 2-3: Post-Incubation & Viability Preincubation Pre-incubation (Overnight) Dosing Topical Application of Formulation, Positive, and Negative Controls Preincubation->Dosing Exposure Incubation (60 min) Dosing->Exposure Rinsing Rinsing with PBS Exposure->Rinsing PostIncubation Post-incubation (42 hours) Rinsing->PostIncubation MTT MTT Assay (3 hours) PostIncubation->MTT Extraction Formazan Extraction (2 hours) MTT->Extraction Readout OD Measurement (570 nm) Extraction->Readout

Caption: Experimental workflow for the in vitro skin irritation test (OECD TG 439).

G cluster_0 Keratinocyte Irritant Chemical Irritant (e.g., High Concentration of this compound) cSrc_inactive c-Src (inactive) Irritant->cSrc_inactive Activates cSrc_active p-c-Src (Y419) (active) cSrc_inactive->cSrc_active MAPK MAPK Pathway (ERK, JNK) cSrc_active->MAPK NFkB NF-κB Pathway cSrc_active->NFkB GeneExpression ↑ Gene Expression MAPK->GeneExpression NFkB->GeneExpression Cytokines Pro-inflammatory Cytokines & Chemokines (IL-1α, IL-6, IL-8, etc.) GeneExpression->Cytokines Irritation Inflammation & Irritation Cytokines->Irritation Leads to

Caption: Simplified c-Src signaling pathway in chemical-induced skin irritation.

References

Troubleshooting viscosity issues in high-concentration Glycofurol formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high-concentration Glycofurol formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in high-concentration formulations?

This compound, also known as tetrahydrofurfuryl alcohol polyethylene (B3416737) glycol ether, is a versatile solvent used in parenteral and other pharmaceutical formulations.[1][2][] It is particularly valuable for dissolving water-insoluble or poorly soluble active pharmaceutical ingredients (APIs), enabling the development of high-concentration drug products.[][4][5]

Q2: What is viscosity and why is it a critical parameter in my formulation?

Viscosity is a measure of a fluid's resistance to flow, often described as its "thickness".[6] In pharmaceutical formulations, viscosity is a critical quality attribute that can impact:

  • Manufacturability: High viscosity can make processes like mixing, filtration, and filling challenging and costly.[7]

  • Injectability: Highly viscous solutions may be difficult to administer, requiring greater injection force and potentially causing patient discomfort.[7]

  • Stability: Increased viscosity can sometimes be an indicator of protein aggregation or other formulation instabilities.[7]

  • Bioavailability: The viscosity of a formulation can influence the rate of drug release and absorption.

Q3: What are the primary factors that influence the viscosity of my this compound formulation?

The viscosity of a this compound formulation is primarily influenced by:

  • Concentration of this compound and API: Generally, viscosity increases with higher concentrations of both the solvent and the dissolved API.[8][9]

  • Temperature: For most liquid formulations, viscosity decreases as temperature increases.[10][11]

  • pH: The pH of the formulation can affect the intermolecular interactions of the API and other excipients, thereby influencing viscosity.[6][8]

  • Excipients: The addition of other substances, such as salts, amino acids, or sugars, can either increase or decrease the viscosity of the formulation.[12]

Troubleshooting Guide

Q4: My high-concentration this compound formulation is too viscous to handle and inject. What can I do?

High viscosity is a common challenge with concentrated formulations. Here are several strategies you can employ to reduce viscosity:

  • Temperature Adjustment: Gently warming the formulation can significantly decrease its viscosity.[10] However, you must ensure that the increased temperature does not degrade the API or other excipients.

  • pH Optimization: The viscosity of a formulation can be highly dependent on its pH.[6] Experimenting with slight adjustments to the pH (within a range that maintains API stability) may lead to a significant reduction in viscosity.

  • Addition of Viscosity-Reducing Excipients: Certain excipients can disrupt the intermolecular forces that lead to high viscosity.[7][13] Commonly used viscosity-reducing excipients include specific amino acids (e.g., arginine, proline) and salts.[12][14] It is crucial to screen a variety of excipients at different concentrations to find the optimal balance between viscosity reduction and formulation stability.[13][15]

  • Formulation Re-evaluation: If the above methods are not sufficient, you may need to reconsider the concentration of the API or this compound in your formulation. A slight decrease in concentration can sometimes lead to a dramatic reduction in viscosity.

Q5: I observe that the viscosity of my formulation increases over time during storage. What could be the cause?

An increase in viscosity during storage can be an indication of formulation instability. Potential causes include:

  • API Aggregation or Polymerization: The active ingredient may be self-associating, leading to the formation of larger particles and an increase in viscosity.

  • Changes in the Formulation Microstructure: Interactions between the API, this compound, and other excipients may evolve over time, leading to a more structured and viscous solution.

  • Temperature Fluctuations: Storing the formulation at inconsistent temperatures can impact its physical stability and viscosity.

To troubleshoot this issue, consider conducting stability studies at different temperatures and using analytical techniques to monitor for API aggregation.

Data Presentation

The following tables provide an overview of the expected qualitative and illustrative quantitative effects of various factors on the viscosity of this compound formulations.

Disclaimer: The quantitative data in the tables below is for illustrative purposes only and is intended to demonstrate general trends. Actual viscosity values will vary depending on the specific API, excipients, and formulation conditions.

Table 1: Effect of this compound Concentration on Viscosity (Illustrative Data)

This compound Concentration (% v/v in Water)Illustrative Viscosity at 25°C (mPa·s)
205 - 10
4015 - 25
6040 - 60
80> 100

Table 2: Effect of Temperature on Viscosity of a 50% this compound Formulation (Illustrative Data)

Temperature (°C)Illustrative Viscosity (mPa·s)
580 - 100
2530 - 40
4015 - 20

Table 3: Effect of Excipients on Viscosity of a High-Concentration Formulation (Qualitative)

Excipient ClassGeneral Effect on ViscosityExamples
Amino AcidsCan decrease viscosity by disrupting protein-protein interactions.[12][14]Arginine, Proline, Glycine
SaltsCan decrease viscosity by shielding electrostatic interactions.[12]Sodium Chloride
SugarsCan increase viscosity due to their size and hydrogen bonding capacity.[12]Sucrose, Trehalose

Experimental Protocols

Protocol 1: Viscosity Measurement using a Rotational Viscometer

This protocol outlines the general procedure for measuring the dynamic viscosity of a high-concentration this compound formulation.

Objective: To determine the viscosity of the formulation at a controlled temperature and shear rate.

Materials and Equipment:

  • Rotational viscometer (e.g., Brookfield or similar) with appropriate spindle

  • Temperature-controlled water bath or Peltier system

  • Sample of the this compound formulation

  • Beaker or appropriate sample container

  • Calibration fluids

Procedure:

  • Instrument Setup and Calibration:

    • Ensure the viscometer is level and calibrated according to the manufacturer's instructions using standard calibration fluids.

    • Select a spindle and rotational speed (RPM) appropriate for the expected viscosity of the sample. The goal is to achieve a torque reading within the optimal range of the instrument (typically 10-90%).

  • Sample Preparation and Loading:

    • Equilibrate the this compound formulation to the desired measurement temperature using the water bath or Peltier system.

    • Carefully pour the sample into the sample container, avoiding the introduction of air bubbles.

    • Immerse the spindle into the sample up to the designated immersion mark.

  • Measurement:

    • Allow the sample and spindle to thermally equilibrate for a sufficient period (e.g., 10-15 minutes).

    • Start the spindle rotation at the selected speed.

    • Allow the viscosity reading to stabilize before recording the value. This may take several minutes.

    • Record the viscosity (in mPa·s or cP), temperature, spindle number, and rotational speed.

  • Data Analysis:

    • Perform multiple readings to ensure reproducibility.

    • If investigating non-Newtonian behavior, repeat the measurement at various shear rates (by changing the rotational speed) and plot viscosity as a function of shear rate.

Visualizations

Caption: Troubleshooting workflow for high viscosity issues.

ViscosityFactors viscosity Formulation Viscosity concentration Concentration (API & this compound) concentration->viscosity Increases temperature Temperature temperature->viscosity Decreases (usually) ph pH ph->viscosity Modulates excipients Excipients excipients->viscosity Modulates

Caption: Key factors influencing formulation viscosity.

References

Technical Support Center: Stability Testing of Pharmaceutical Products Containing Glycofurol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability testing of pharmaceutical formulations containing Glycofurol. The information is presented in a practical, question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in pharmaceutical formulations?

This compound, also known as tetrahydrofurfuryl alcohol polyethylene (B3416737) glycol ether, is a versatile, non-ionic solvent. It is primarily used in parenteral (injectable) and topical drug formulations to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs). Its ability to dissolve a wide range of compounds makes it a valuable excipient in developing stable liquid formulations.

Q2: What are the general stability characteristics of this compound?

This compound is considered a stable excipient when stored under recommended conditions. It should be stored in a well-closed container, protected from light and moisture, in a cool, dry place. Storage under a nitrogen atmosphere is also recommended to prevent oxidation.

Q3: What are the known incompatibilities of this compound?

The primary known incompatibility of this compound is with strong oxidizing agents. Contact with these agents can lead to degradation of the this compound molecule. Therefore, care should be taken to avoid co-formulation with highly oxidative APIs or other excipients, and appropriate antioxidant strategies should be considered if necessary.

Q4: What are the potential degradation pathways for this compound?

While specific, comprehensive studies on the degradation pathways of this compound are not extensively published, based on its chemical structure (an ether and a polyethylene glycol derivative), the following degradation pathways are theoretically possible:

  • Oxidation: The ether linkage and the polyethylene glycol chain are susceptible to oxidation, which can be initiated by heat, light, or the presence of peroxides. This can lead to the formation of various degradation products, including aldehydes, ketones, and carboxylic acids.

  • Hydrolysis: Although ethers are generally stable to hydrolysis, under extreme pH conditions (strong acids or bases) and elevated temperatures, cleavage of the ether bond could occur.

  • Thermal Degradation: At elevated temperatures, thermal decomposition of the polyethylene glycol chain can occur, potentially leading to chain scission and the formation of lower molecular weight glycols and other volatile compounds.

Q5: What analytical techniques are suitable for the stability testing of this compound-containing formulations?

High-Performance Liquid Chromatography (HPLC) is the most commonly used technique for the stability testing of pharmaceutical formulations. For this compound-containing products, a stability-indicating HPLC method should be developed and validated. This method must be able to separate the API, this compound, and all potential degradation products from both the API and this compound.

Other techniques that may be useful include:

  • Gas Chromatography (GC): For the analysis of volatile degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification and characterization of unknown degradation products.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To detect changes in the chemical structure of this compound or the API.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpected peaks appear in the chromatogram during stability testing of a this compound-containing formulation. 1. Degradation of the API. 2. Degradation of this compound. 3. Interaction between the API and this compound. 4. Leachables from the container closure system.1. Conduct forced degradation studies on the API alone to identify its degradation products. 2. Conduct forced degradation studies on a placebo formulation (containing this compound and other excipients but no API) to identify this compound's degradation products. 3. Use LC-MS to identify the structure of the unknown peaks and determine their origin. 4. Analyze a blank solution stored in the same container closure system to check for leachables.
Loss of API potency is observed in a this compound-containing formulation. 1. Inherent instability of the API under the storage conditions. 2. Degradation of the API catalyzed by an excipient, including this compound or its impurities (e.g., peroxides). 3. Interaction of the API with this compound leading to a non-degradative loss of the active form.1. Review the intrinsic stability of the API. 2. Screen for reactive impurities in all excipients, including peroxides in this compound. Consider using antioxidants if oxidative degradation is suspected. 3. Investigate potential API-Glycofurol interactions using techniques like NMR or calorimetry.
Changes in the physical appearance of the formulation (e.g., color change, precipitation). 1. Degradation of the API or this compound leading to colored byproducts. 2. Change in the solubility of the API due to pH shifts or degradation. 3. Incompatibility between the formulation components.1. Identify the colored species using spectroscopic techniques. 2. Monitor the pH of the formulation during the stability study. Assess the solubility of the API in the presence of potential degradation products. 3. Conduct compatibility studies with individual excipients and the API.
Difficulty in developing a stability-indicating HPLC method. 1. Co-elution of the API, this compound, and/or their degradation products. 2. Poor peak shape for the API or this compound. 3. This compound interfering with the detection of the API or its degradants.1. Systematically optimize the HPLC method parameters (e.g., column chemistry, mobile phase composition, pH, gradient). 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Consider using a different column with alternative selectivity. 3. If this compound is present at a high concentration, consider sample preparation techniques like solid-phase extraction (SPE) to remove the bulk of the this compound before analysis.

Experimental Protocols

Forced Degradation Study Protocol

Objective: To investigate the potential degradation pathways of this compound in a pharmaceutical formulation and to generate degradation products for the development of a stability-indicating analytical method.

Methodology:

  • Prepare a Placebo Formulation: Prepare a solution containing this compound and all other excipients in the final formulation, but without the API.

  • Stress Conditions: Expose aliquots of the placebo formulation to the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Degradation: Heat at 80°C for 48 hours.

    • Photostability: Expose to light at an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a suitable analytical method (e.g., HPLC with a photodiode array detector).

  • Peak Purity Analysis: Assess the peak purity of the this compound peak in the stressed samples to ensure that no degradation products are co-eluting.

  • Identification of Degradation Products: If significant degradation is observed, use LC-MS to identify the mass of the degradation products and propose their structures.

Data Presentation

Due to the lack of publicly available quantitative stability data specifically for this compound degradation, the following table is a template that researchers can use to summarize their own experimental data.

Table 1: Summary of Forced Degradation of this compound Placebo Formulation

Stress ConditionDurationThis compound Assay (%)Number of Degradation ProductsMajor Degradation Product (if identified)
0.1 M HCl, 60°C24 h[Insert Data][Insert Data][Insert Data]
0.1 M NaOH, 60°C24 h[Insert Data][Insert Data][Insert Data]
3% H₂O₂, RT24 h[Insert Data][Insert Data][Insert Data]
80°C48 h[Insert Data][Insert Data][Insert Data]
Photostability (ICH Q1B)-[Insert Data][Insert Data][Insert Data]

Visualizations

Experimental Workflow for Stability Testing

Stability_Testing_Workflow cluster_0 Formulation Development cluster_1 Forced Degradation Studies cluster_2 Analytical Method Development cluster_3 Stability Study Execution Formulation API + this compound + Excipients Forced_Deg Stress Conditions: - Acid/Base Hydrolysis - Oxidation - Thermal - Photolytic Formulation->Forced_Deg Stability_Study Long-term & Accelerated Stability Studies (ICH) Formulation->Stability_Study Method_Dev Develop Stability-Indicating HPLC Method Forced_Deg->Method_Dev Identify Degradation Products Method_Dev->Stability_Study Validate Method

Caption: Workflow for stability testing of this compound formulations.

Logical Relationship for Troubleshooting Unexpected Peaks

Troubleshooting_Unexpected_Peaks cluster_0 Investigation cluster_1 Conclusion Start Unexpected Peak Observed Deg_API Forced Degradation of API Start->Deg_API Deg_Placebo Forced Degradation of Placebo Start->Deg_Placebo LCMS LC-MS Analysis Start->LCMS API_Deg API Degradant Deg_API->API_Deg Gly_Deg This compound Degradant Deg_Placebo->Gly_Deg Interaction_Prod Interaction Product LCMS->Interaction_Prod

Caption: Decision tree for identifying unknown peaks.

Technical Support Center: Overcoming Glycofurol Incompatibility with Oxidizing Agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the incompatibility of Glycofurol and oxidizing agents in pharmaceutical formulations.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimental work involving this compound and oxidizing agents.

Problem 1: Visual changes in the formulation, such as discoloration (yellowing/browning), precipitation, or gas formation.

  • Question: My formulation containing this compound and an oxidizing agent has changed color. What is happening?

  • Answer: Discoloration is a common indicator of a chemical reaction between this compound and the oxidizing agent. This is likely due to the oxidative degradation of the this compound molecule. The formation of certain degradation products, such as aldehydes, can lead to colored byproducts. It is crucial to characterize these changes to ensure the safety and efficacy of your formulation.

  • Question: I've observed a precipitate forming in my this compound-based formulation. What could be the cause?

  • Answer: Precipitation can occur for several reasons. The degradation products of this compound may be insoluble in the formulation. Alternatively, the oxidizing agent may be degrading the active pharmaceutical ingredient (API) or other excipients, leading to the formation of insoluble species. It is also possible that a change in the formulation's pH due to degradation is affecting the solubility of one or more components.

  • Question: Why is my sealed container of a this compound formulation showing signs of pressure buildup?

  • Answer: Gas formation can be a result of the oxidative degradation of this compound, which may produce volatile byproducts or gases like carbon dioxide through further oxidation of degradation products. This indicates a significant incompatibility and potential for container integrity failure.

Problem 2: Loss of API potency or the appearance of unknown peaks in chromatographic analysis.

  • Question: My analytical tests show a decrease in the concentration of my API over time. Is the this compound to blame?

  • Answer: While the API itself may be susceptible to oxidation, the incompatibility between this compound and the oxidizing agent can create a highly reactive environment that accelerates API degradation. Reactive oxygen species generated during the degradation of this compound can attack the API. It is essential to conduct forced degradation studies on the API alone and in the presence of this compound and the oxidizing agent to understand the degradation pathways.

  • Question: I am seeing new, unidentified peaks in my HPLC chromatogram. What are they?

  • Answer: These new peaks are likely degradation products of this compound, the API, or other excipients in your formulation. Based on studies of structurally similar compounds like polyethylene (B3416737) glycols (PEGs), the degradation of this compound is expected to produce formic acid, acetic acid, and various aldehydes through the cleavage of its ether linkages.[1] To definitively identify these peaks, techniques such as HPLC-MS/MS are recommended.

Frequently Asked Questions (FAQs)

Q1: What is the chemical basis for the incompatibility between this compound and oxidizing agents?

A1: this compound, being a tetrahydrofurfuryl alcohol polyethylene glycol ether, contains ether linkages and a terminal alcohol group.[2][3] These functional groups are susceptible to attack by oxidizing agents. The ether linkages can undergo cleavage, leading to chain scission and the formation of lower molecular weight fragments such as aldehydes and carboxylic acids.[1] The primary alcohol can be oxidized to an aldehyde and further to a carboxylic acid.

Q2: What are the expected degradation products of this compound when it reacts with an oxidizing agent?

A2: While specific studies on this compound are limited, data from the oxidative degradation of polyethylene glycols (PEGs) and tetrahydrofurfuryl alcohol (THFA) provide strong indications of the likely degradation products.[1][4] The primary degradation pathway is believed to be the oxidative cleavage of the polyoxyethylene chain.

Potential Degradation Product Origin
Formic AcidOxidation of the polyoxyethylene chain
Acetic AcidOxidation of the polyoxyethylene chain
Formaldehyde & other AldehydesCleavage of the polyoxyethylene chain
Tetrahydrofuran-2-carboxylic acidOxidation of the terminal alcohol of the THFA moiety[4]

Q3: How can I prevent or minimize the degradation of this compound in the presence of an oxidizing agent?

A3: Several strategies can be employed to enhance the stability of your formulation:

  • Inert Atmosphere: Manufacturing and packaging under an inert atmosphere, such as nitrogen, can minimize exposure to atmospheric oxygen, which can participate in oxidative degradation.[2]

  • Antioxidants: The addition of suitable antioxidants can protect this compound and the API from oxidation. The choice of antioxidant is critical and depends on the nature of your formulation (aqueous vs. non-aqueous) and the specific oxidizing agent.

  • Chelating Agents: If the oxidation is catalyzed by trace metal ions, the inclusion of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be effective.

Q4: Which antioxidants are suitable for stabilizing this compound?

A4: The selection of an antioxidant depends on its mechanism of action and its compatibility with the overall formulation.

Antioxidant Class Examples Mechanism Considerations
Chain Terminators Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA)Scavenge free radicals to terminate chain reactions.Typically used in lipid-based or non-aqueous formulations.
Reducing Agents Ascorbic acid (Vitamin C), Sodium metabisulfiteAre preferentially oxidized, thereby protecting the active substance.Effective in aqueous formulations. pH can affect stability and efficacy.
Synergists Citric acidCan regenerate primary antioxidants and chelate metal ions.Often used in combination with other antioxidants.

Q5: How do I conduct a compatibility study for this compound and an oxidizing agent?

A5: A systematic forced degradation study is recommended. This involves intentionally stressing the formulation to accelerate degradation and identify potential stability issues.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound with an Oxidizing Agent

This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation products of this compound.

Workflow for Forced Degradation Study

G cluster_prep Preparation cluster_stress Stressing cluster_analysis Analytical Testing cluster_characterization Data Interpretation prep Sample Preparation stress Stress Conditions analysis Analysis characterization Characterization This compound This compound Solution mixture Mix and Incubate (e.g., 40°C, 24h) This compound->mixture oxidant Oxidizing Agent Solution oxidant->mixture control Control (this compound only) control->mixture hplc HPLC-UV/MS mixture->hplc ph pH Measurement mixture->ph degradants Identify Degradation Products hplc->degradants kinetics Determine Degradation Rate hplc->kinetics

Caption: Workflow for a forced degradation study of this compound.

  • Materials:

    • This compound

    • Oxidizing agent (e.g., 3% hydrogen peroxide)

    • Solvent system (e.g., water, phosphate (B84403) buffer pH 7.4)

    • HPLC-grade solvents

  • Procedure:

    • Prepare a solution of this compound in the chosen solvent system at a relevant concentration.

    • Prepare a solution of the oxidizing agent.

    • Create test samples by mixing the this compound solution with the oxidizing agent solution.

    • Prepare a control sample of this compound solution without the oxidizing agent.

    • Store the samples under stressed conditions (e.g., 40°C in a temperature-controlled oven).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Analyze the samples by a stability-indicating HPLC-MS method.

Protocol 2: Screening of Antioxidants for Stabilization

This protocol describes how to evaluate the effectiveness of different antioxidants.

Logical Flow for Antioxidant Screening

Caption: Decision-making workflow for antioxidant selection.

  • Materials:

    • This compound and oxidizing agent formulation

    • Selected antioxidants (e.g., BHT, ascorbic acid)

    • Appropriate solvents for dissolving antioxidants

  • Procedure:

    • Prepare several batches of the this compound and oxidizing agent formulation.

    • To each batch, add a different antioxidant at a predetermined concentration (e.g., 0.1% w/v).

    • Include a control batch with no antioxidant.

    • Subject all batches to the same stressed conditions as in Protocol 1.

    • Analyze the samples at various time points using HPLC to quantify the remaining this compound and API, and to monitor the formation of degradation products.

    • Compare the degradation rates in the presence of different antioxidants to determine the most effective stabilizer.

Protocol 3: HPLC-MS Method for the Analysis of this compound and its Degradation Products

This serves as a starting point for developing a stability-indicating analytical method.

Experimental Workflow for HPLC-MS Analysis

G sample Degraded Sample hplc HPLC Separation sample->hplc uv UV Detection hplc->uv ms Mass Spectrometry hplc->ms quant Quantification uv->quant ident Identification ms->ident

Caption: Analytical workflow for degradation product analysis.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Mass Spectrometer (MS) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A time-based gradient from high aqueous to high organic content to elute both polar and non-polar compounds.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • UV Detection: Wavelength based on the API's absorbance maximum.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Positive and negative ESI to detect a wide range of compounds.

    • Scan Range: m/z 50-1000.

    • MS/MS: Fragmentation of parent ions to aid in structural elucidation of unknown peaks.

This technical support center provides a framework for understanding and addressing the challenges of this compound incompatibility with oxidizing agents. By following the outlined troubleshooting steps and experimental protocols, researchers can develop robust and stable pharmaceutical formulations.

References

Technical Support Center: Glycofurol-Mediated Drug Release from Microspheres

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling drug release from microspheres by adjusting Glycofurol levels.

Core Principle: The Role of Residual this compound

This compound, a non-toxic solvent, is utilized in the preparation of Poly(lactic-co-glycolic acid) (PLGA) microspheres. The level of this compound remaining in the microspheres after fabrication (residual this compound) is a critical parameter that influences the internal structure and, consequently, the drug release profile. Incomplete extraction of this compound can result in a more porous, sponge-like internal matrix.[1][2] This increased porosity creates a larger surface area and shorter diffusion pathways for the encapsulated drug, leading to a faster release rate and a more pronounced initial burst release.[3][4][5] By carefully controlling the solvent extraction process, the amount of residual this compound can be modulated, thus offering a method to fine-tune the drug release kinetics.

Quantitative Data Summary

The following tables provide representative data illustrating the expected impact of residual this compound levels on key microsphere properties and drug release kinetics. These values are synthesized from established principles and published data to demonstrate trends.

Table 1: Effect of Residual this compound on Microsphere Properties

ParameterLow Residual this compound (~1-5%)High Residual this compound (~15-20%)
Internal Morphology Dense, less porous matrixPorous, sponge-like matrix[1][2]
Porosity (%) LowHigh[3][4]
Glass Transition Temp. (Tg) Higher (closer to pure PLGA)Lower (this compound acts as a plasticizer)
Initial Burst Release (%) LowerHigher[3]
Time to 50% Drug Release (T50) LongerShorter

Table 2: Representative In-Vitro Drug Release Kinetics as a Function of Residual this compound

Formulation IDResidual this compound (w/w %)Initial Burst Release (% in first 24h)Sustained Release Rate (% per day)
MS-GF-Low3.5 ± 0.815 ± 42.5 ± 0.5
MS-GF-Med9.2 ± 1.130 ± 55.1 ± 0.7
MS-GF-High16.9 ± 1.655 ± 69.8 ± 1.2

Note: The data in this table is illustrative and intended to show the expected trend. Actual values will vary depending on the specific drug, PLGA characteristics, and experimental conditions.

Experimental Protocols

Microsphere Preparation via Quasi-Emulsion Solvent Extraction

This protocol describes the preparation of drug-loaded PLGA microspheres using this compound as the solvent.

Materials:

  • PLGA (Poly(lactic-co-glycolic acid))

  • This compound

  • Active Pharmaceutical Ingredient (API)

  • External phase (e.g., vegetable oil or an aqueous solution of a surfactant like Polyvinyl Alcohol - PVA)

  • Extraction medium (e.g., water or an alcohol-water mixture)

  • Stirring apparatus (e.g., overhead propeller stirrer)

Procedure:

  • Internal Phase Preparation: Dissolve a specific amount of PLGA and the API in this compound to form the internal phase. For example, 100 mg of PLGA and 20 mg of the drug can be dissolved in an appropriate volume of this compound.[6]

  • Emulsification: Add the internal phase to the external phase under constant stirring at a controlled speed (e.g., 400 rpm) and temperature (e.g., 40°C) for a set duration (e.g., 2-8 hours) to form a stable emulsion.

  • Solvent Extraction and Precipitation: Slowly add the extraction medium (e.g., distilled water) to the emulsion while maintaining stirring. The addition of the non-solvent will cause the PLGA to precipitate, forming solid microspheres.

  • Hardening: Continue stirring for a defined period to allow for the extraction of this compound from the microspheres into the external phase, leading to their hardening.

  • Collection and Washing: Collect the hardened microspheres by filtration (e.g., using a 5 µm pore size filter). Wash the collected microspheres extensively with distilled water to remove any remaining external phase and unencapsulated drug.

  • Drying: Dry the microspheres overnight under vacuum in a desiccator.

Quantification of Residual this compound

This spectrophotometric method is used to determine the amount of this compound remaining in the prepared microspheres.

Materials:

Procedure:

  • Sample Preparation: Accurately weigh about 20 mg of blank microspheres and dissolve them in 1 ml of acetone.

  • Polymer Reprecipitation: Add 4 ml of distilled water to the acetone solution to reprecipitate the PLGA.

  • Separation: Centrifuge the suspension at 6000 rpm for 30 minutes. Carefully collect the supernatant for analysis.

  • Complexation Reaction: To 2 ml of the supernatant, add 4 ml of ammonium cobalt thiocyanate solution and 4 ml of methylene chloride.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to separate the phases.

  • Measurement: Collect the methylene chloride phase (the lower layer) and measure its absorbance at 620 nm using a spectrophotometer.

  • Quantification: Determine the concentration of this compound from a pre-established calibration curve prepared with known concentrations of this compound.

In-Vitro Drug Release Study

This protocol outlines a common method for assessing the release of the API from the microspheres over time.

Materials:

  • Drug-loaded microspheres

  • Phosphate-buffered saline (PBS), pH 7.4

  • Shaking incubator or USP dissolution apparatus (e.g., Apparatus 4 - flow-through cell)

  • HPLC or UV-Vis Spectrophotometer for drug quantification

Procedure:

  • Sample Incubation: Accurately weigh a specific amount of microspheres (e.g., 10-20 mg) and place them in a vial containing a known volume of release medium (e.g., 10 ml of PBS).

  • Incubation: Place the vials in a shaking incubator at 37°C with gentle agitation (e.g., 100 rpm).

  • Sampling: At predetermined time points (e.g., 1, 4, 8, 24 hours, and then daily), withdraw a small aliquot of the release medium (e.g., 1 ml).

  • Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Sample Analysis: Analyze the withdrawn samples for drug content using a validated analytical method (e.g., HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point.

Visualizations

ExperimentalWorkflow cluster_prep Microsphere Preparation cluster_analysis Analysis prep1 Dissolve PLGA & Drug in this compound prep2 Emulsify in External Phase prep1->prep2 prep3 Add Extraction Medium (e.g., Water) prep2->prep3 prep4 Filter, Wash & Dry Microspheres prep3->prep4 analysis1 Quantify Residual This compound prep4->analysis1 Blank Microspheres analysis2 In-Vitro Drug Release Study prep4->analysis2 Drug-Loaded Microspheres

Caption: Experimental workflow for microsphere preparation and analysis.

LogicalRelationship A Solvent Extraction Rate/Duration B Residual this compound Level A->B Controls C Microsphere Porosity B->C Determines D Drug Release Rate C->D Influences

References

Navigating the Influence of Glycofurol on Drug Pharmacokinetics: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in managing the impact of Glycofurol on the pharmacokinetics of a drug. This compound, a widely used solvent in parenteral formulations to enhance the solubility of hydrophobic drugs, can significantly alter a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Understanding and mitigating these effects is crucial for accurate preclinical and clinical assessments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in parenteral formulations and how does it impact drug pharmacokinetics?

A1: this compound is primarily used as a co-solvent to dissolve poorly water-soluble drugs for intravenous or intramuscular administration. By increasing drug solubility, it can enhance bioavailability. However, its presence can also alter the pharmacokinetic properties of the drug, potentially affecting its metabolism and clearance rates, which in turn can influence both efficacy and safety.[1]

Q2: My drug precipitates out of solution when I dilute the this compound-based formulation with an aqueous medium. What can I do to prevent this?

A2: Drug precipitation upon dilution of a co-solvent formulation is a common challenge.[2] This occurs because the drug's solubility decreases as the concentration of the organic solvent is reduced. To address this, consider the following strategies:

  • Slower Injection/Infusion Rate: Injecting the formulation more slowly can allow for gradual dilution in the bloodstream, potentially preventing rapid precipitation.[3]

  • Formulation Optimization: Experiment with different concentrations of this compound or a combination of co-solvents to find a balance that maintains drug solubility upon dilution.

  • Addition of Surfactants or Stabilizers: Incorporating surfactants or other stabilizing excipients into your formulation can help to maintain the drug in a solubilized state during and after administration.

Q3: I am observing unexpected toxicity or altered efficacy in my in vivo studies when using a this compound-based formulation. What could be the cause?

A3: Unexpected in vivo results can stem from several factors related to the use of this compound:

  • Altered Pharmacokinetics: this compound can change the drug's Cmax (maximum concentration), Tmax (time to reach maximum concentration), and AUC (area under the curve), leading to different exposure profiles than anticipated.

  • Hemolytic Potential: Although generally considered safe at typical concentrations, this compound can cause hemolysis (rupture of red blood cells) at higher concentrations, which can contribute to toxicity.[4][5] It is crucial to assess the hemolytic potential of your final formulation.

  • Direct Pharmacological Effects of this compound: At high doses, this compound itself can have pharmacological effects, such as central nervous system depression, which could confound the results of your study.

Q4: How can I assess the hemolytic potential of my this compound-based formulation?

A4: An in vitro hemolysis assay is a standard method to evaluate the biocompatibility of parenteral formulations. This assay involves incubating your drug formulation with a suspension of red blood cells and measuring the amount of hemoglobin released. A detailed protocol for this assay is provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Unexpectedly high Cmax and/or low Tmax Rapid absorption of the drug from the this compound vehicle.- Reduce the concentration of this compound in the formulation.- Consider a different co-solvent or a mixed-solvent system.- For intramuscular injections, consider adding a viscosity-enhancing agent to slow down drug release.
Low bioavailability despite complete solubilization - Rapid metabolism of the drug due to interactions with metabolic enzymes.- Efflux of the drug from target tissues mediated by transporters like P-glycoprotein.- Investigate potential interactions of your drug and this compound with cytochrome P450 enzymes and P-glycoprotein (see "Signaling Pathways and Mechanisms" section).- Consider co-administration with known inhibitors of relevant enzymes or transporters in preclinical models to probe the mechanism.
High inter-individual variability in pharmacokinetic parameters - Differences in metabolic enzyme activity among subjects.- Variability in blood flow at the injection site (for IM or SC administration).- Ensure a homogenous study population in terms of age, weight, and health status.- Standardize the administration technique and injection site.
Formulation instability (e.g., color change, precipitation) during storage - Degradation of the drug or excipients.- Incompatibility between the drug and this compound or other formulation components.- Conduct formal stability studies at different temperature and light conditions.- Evaluate the compatibility of all formulation components through pre-formulation studies.- Adjust the pH of the formulation or add antioxidants if oxidative degradation is suspected.

Data Presentation

Currently, there is a lack of publicly available, comprehensive tables detailing the specific effects of varying this compound concentrations on the Cmax, Tmax, and AUC of a wide range of drugs. Researchers are encouraged to generate this data for their specific drug candidates as part of their formulation development process. Below is a template for how such data could be presented.

Table 1: Hypothetical Example of the Effect of this compound Concentration on the Pharmacokinetic Parameters of Drug X Following Intravenous Administration in Rats

This compound Concentration (% v/v)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng*h/mL)
0 (Aqueous Suspension)50 ± 100.5200 ± 40
10150 ± 300.25450 ± 90
25300 ± 600.25700 ± 140
50450 ± 900.25950 ± 190

Data are presented as mean ± standard deviation.

Experimental Protocols

In Vivo Pharmacokinetic Study of a Parenteral Formulation in Rats

This protocol outlines a typical in vivo pharmacokinetic study in rats to evaluate the impact of a this compound-based formulation.

Materials:

  • Test drug

  • This compound

  • Vehicle control (e.g., saline)

  • Sprague-Dawley rats (male, 200-250 g) with jugular vein cannulas

  • Syringes and needles

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Formulation Preparation: Prepare the drug formulation with the desired concentration of this compound. Also, prepare a vehicle control. Ensure both are sterile.

  • Animal Dosing: Divide the rats into groups (e.g., vehicle control, drug in vehicle, drug in this compound). Administer the formulation via intravenous (IV) bolus through the tail vein or intramuscular (IM) injection.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples to determine the drug concentration using a validated analytical method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and clearance using appropriate software.

In Vitro Hemolysis Assay

This protocol is for assessing the hemolytic potential of a this compound-based formulation.

Materials:

  • Freshly collected human or animal red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • Test formulation

  • Positive control (e.g., 1% Triton X-100)

  • Negative control (e.g., saline)

  • Spectrophotometer

Procedure:

  • RBC Preparation: Wash the RBCs with PBS by centrifugation until the supernatant is clear. Resuspend the RBCs in PBS to a final concentration of 2% (v/v).

  • Incubation: In a microcentrifuge tube, mix the RBC suspension with the test formulation at various concentrations. Include positive and negative controls.

  • Incubation: Incubate the tubes at 37°C for a specified time (e.g., 1-4 hours) with gentle agitation.

  • Centrifugation: Centrifuge the tubes to pellet the intact RBCs.

  • Measurement: Transfer the supernatant to a microplate and measure the absorbance of the released hemoglobin at 540 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100 A hemolysis value of less than 5-10% is generally considered acceptable.[5][6]

Assessment of Drug Precipitation Upon Dilution

This protocol provides a simple method to evaluate the potential for a drug to precipitate from a this compound-based formulation upon dilution.[3]

Materials:

  • Test formulation

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Vials or test tubes

  • Visual inspection equipment (e.g., light box) or a spectrophotometer/turbidimeter

Procedure:

  • Dilution: Add a small volume of the test formulation to a larger volume of the aqueous buffer at 37°C to simulate physiological conditions. The dilution factor should be relevant to the intended in vivo administration.

  • Observation: Visually inspect the solution for any signs of precipitation (e.g., cloudiness, particulate matter) immediately after mixing and at various time points (e.g., 5, 15, 30, 60 minutes).

  • Quantification (Optional): For a more quantitative assessment, measure the turbidity of the solution over time using a spectrophotometer or turbidimeter. A rapid increase in absorbance or turbidity indicates precipitation.

  • Characterization of Precipitate (Optional): If precipitation occurs, the solid material can be collected by filtration or centrifugation and analyzed (e.g., by microscopy, HPLC) to confirm its identity.

Signaling Pathways and Mechanisms

The following diagrams illustrate potential mechanisms by which this compound may influence drug pharmacokinetics.

experimental_workflow cluster_formulation Formulation & Administration cluster_pk_assessment Pharmacokinetic Assessment Drug_in_this compound Drug in This compound Formulation Administration Parenteral Administration (IV or IM) Drug_in_this compound->Administration Blood_Sampling Serial Blood Sampling Administration->Blood_Sampling In Vivo Model (e.g., Rat) Plasma_Analysis Drug Concentration Analysis (LC-MS/MS) Blood_Sampling->Plasma_Analysis PK_Parameters Calculate PK Parameters (Cmax, Tmax, AUC) Plasma_Analysis->PK_Parameters

In Vivo Pharmacokinetic Study Workflow

precipitation_assessment Formulation This compound-based Drug Formulation Dilution Dilution with Aqueous Buffer (e.g., PBS, pH 7.4) Formulation->Dilution Observation Visual & Instrumental Observation (Turbidity) Dilution->Observation Precipitation Precipitation Occurs Observation->Precipitation If Turbidity Increases No_Precipitation No Precipitation (Stable Solution) Observation->No_Precipitation If Solution Remains Clear

Drug Precipitation Assessment Workflow

p_glycoprotein_interaction cluster_cell Intestinal or Target Cell Drug_Extracellular Drug Drug_Intracellular Drug Drug_Extracellular->Drug_Intracellular Passive Diffusion P_gp P-glycoprotein (Efflux Transporter) P_gp->Drug_Extracellular Efflux Drug_Intracellular->P_gp Binding This compound This compound This compound->P_gp Potential Inhibition

Potential this compound Interaction with P-glycoprotein

cyp450_interaction cluster_hepatocyte Hepatocyte Drug Drug CYP450 Cytochrome P450 Enzyme Drug->CYP450 Metabolism Metabolite Metabolite CYP450->Metabolite This compound This compound This compound->CYP450 Potential Inhibition or Induction

Potential this compound Interaction with CYP450 Enzymes

References

Validation & Comparative

Glycofurol vs. Transcutol: A Comparative Guide to Skin Penetration Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of topical and transdermal drug delivery, the choice of a penetration enhancer is critical to ensure optimal therapeutic efficacy. Among the various solvents and excipients utilized, Glycofurol and Transcutol® (a highly purified form of diethylene glycol monoethyl ether) have emerged as prominent choices for researchers and formulation scientists. This guide provides an objective comparison of their performance as skin penetration enhancers, supported by experimental data, detailed methodologies, and mechanistic insights to aid in the selection process for drug development professionals.

Performance Comparison: this compound and Transcutol

A key study evaluating a this compound-based gel for the topical delivery of the non-steroidal anti-inflammatory drug (NSAID) naproxen (B1676952) provides a direct comparison of a formulation containing this compound alone versus one with the addition of Transcutol as a penetration enhancer. The results from this study, which utilized excised rat skin in a Franz-type diffusion cell, offer valuable insights into their relative performance.[1][2]

Quantitative Data Summary

The following table summarizes the key permeability parameters of naproxen from a this compound-based gel with and without the inclusion of 2% Transcutol. A significant increase in the steady-state flux (Jss), permeability coefficient (Kp), and penetration index (PI) was observed with the addition of Transcutol to the this compound formulation.[1][2]

FormulationSteady-State Flux (Jss) (μg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10³)Penetration Index (PI)
This compound-based gel with 2% Transcutol 18.2 ± 0.93.64 ± 0.184.55
This compound-based gel (Control) 4.0 ± 0.20.80 ± 0.041.00

Data extracted from a study on naproxen permeation through excised rat skin.[1][2]

Mechanisms of Skin Penetration Enhancement

While both this compound and Transcutol act as solvents that can enhance drug solubility, their primary mechanisms for improving skin penetration are believed to involve interactions with the stratum corneum, the outermost layer of the skin and the principal barrier to drug absorption.

Transcutol is understood to enhance skin penetration through a "push and pull" effect.[3] The "push" aspect relates to its strong solubilizing capacity for a wide range of active pharmaceutical ingredients (APIs), which increases the concentration of the drug in the vehicle.[3] The "pull" effect is attributed to its ability to permeate into the stratum corneum and alter the lipid bilayer structure, thereby facilitating drug diffusion.[3] It is believed to interact with the intercellular lipids of the stratum corneum, modifying their organization and increasing their fluidity, which in turn reduces the barrier function of the skin.[4]

This compound is also recognized for its excellent solvent properties, particularly for poorly water-soluble drugs.[1][2] Its mechanism as a penetration enhancer is thought to be primarily linked to its ability to increase the solubility of the drug within the formulation and potentially within the stratum corneum itself. By increasing the thermodynamic activity of the drug, it enhances the partitioning of the drug from the vehicle into the skin. While less extensively studied specifically for its direct effects on the stratum corneum lipids compared to Transcutol, its solvent action is a key contributor to its penetration-enhancing capabilities.

cluster_vehicle Vehicle cluster_sc Stratum Corneum cluster_ve Viable Epidermis Drug in Vehicle Drug in Vehicle Drug in SC Drug in SC Drug in Vehicle->Drug in SC Partitioning Lipid Bilayer Lipid Bilayer Drug in VE Drug in VE Drug in SC->Drug in VE Diffusion Enhancer Enhancer Enhancer->Drug in Vehicle Increases Solubility ('Push') Enhancer->Lipid Bilayer Disrupts Lipid Structure ('Pull')

Caption: Proposed "push" and "pull" mechanisms of skin penetration enhancers.

Experimental Protocols

The data presented in this guide was obtained through in vitro skin permeation studies using Franz diffusion cells. This is a standard and widely accepted method for evaluating the percutaneous absorption of drugs.

In Vitro Skin Permeation Study using a Franz Diffusion Cell

Objective: To determine the rate and extent of drug permeation through an excised skin membrane from a topical formulation.

Apparatus:

  • Franz diffusion cells

  • Water bath with circulator to maintain a constant temperature (typically 32°C to mimic skin surface temperature)

  • Magnetic stirrers

  • Syringes and needles for sampling

  • HPLC or other suitable analytical method for drug quantification

Membrane Preparation:

  • Excised skin (e.g., human cadaver skin, porcine ear skin, or rat abdominal skin) is carefully prepared. The subcutaneous fat and excess dermal tissue are removed.

  • The skin is then mounted between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

Experimental Procedure:

  • The receptor compartment of the Franz diffusion cell is filled with a suitable receptor medium (e.g., phosphate-buffered saline, sometimes with a solubilizing agent to maintain sink conditions). The medium is continuously stirred to ensure homogeneity.

  • The entire setup is allowed to equilibrate to the desired temperature (e.g., 32°C).

  • A known quantity of the test formulation is applied to the surface of the skin in the donor compartment.

  • At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with an equal volume of fresh, pre-warmed receptor medium.

  • The concentration of the drug in the collected samples is then analyzed using a validated analytical method like HPLC.

Data Analysis:

  • The cumulative amount of drug permeated per unit area is plotted against time.

  • The steady-state flux (Jss) is calculated from the slope of the linear portion of the curve.

  • The permeability coefficient (Kp) is calculated by dividing the flux by the initial drug concentration in the donor compartment.

  • The enhancement ratio (ER) or penetration index (PI) is calculated by dividing the flux of the formulation with the enhancer by the flux of the control formulation (without the enhancer).

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Excise and Prepare Skin Membrane B Mount Skin in Franz Cell A->B C Fill Receptor with Medium & Equilibrate B->C D Apply Formulation to Donor C->D E Sample Receptor at Time Intervals D->E F Analyze Drug Concentration (e.g., HPLC) E->F G Calculate Permeation Parameters F->G

Caption: Workflow for an in vitro skin permeation study.

Conclusion: Which is the Better Enhancer?

Based on the available comparative data for naproxen, Transcutol demonstrates a superior skin penetration enhancement effect when used in conjunction with a this compound-based vehicle . The addition of 2% Transcutol resulted in a more than four-fold increase in the permeation of naproxen through rat skin compared to the this compound gel alone.[1][2]

This suggests that while this compound is an effective solvent for delivering poorly soluble drugs topically, the inclusion of Transcutol can significantly boost the delivery of the active ingredient across the skin barrier. The choice between using this compound alone or in combination with Transcutol will depend on the specific drug candidate, the desired permeation profile, and the target skin layer. For applications requiring significant transdermal delivery, the synergistic effect of a this compound/Transcutol system appears to be a promising strategy.

References

A Head-to-Head Comparison: Glycofurol Versus DMSO for Dissolving Hydrophobic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective solubilization of hydrophobic compounds is a critical first step in a wide range of experimental and formulation workflows. The choice of solvent can significantly impact the accuracy of in vitro assays, the stability of stock solutions, and the bioavailability of a drug. In this guide, we provide a detailed comparison of two commonly used solvents, Glycofurol and Dimethyl Sulfoxide (DMSO), to aid in the selection of the most appropriate solvent for your research needs.

Both this compound and DMSO are recognized for their ability to dissolve compounds with low aqueous solubility. DMSO is a highly polar, aprotic solvent with a well-established reputation for dissolving a broad spectrum of both polar and nonpolar compounds.[1] this compound, a derivative of tetrahydrofurfuryl alcohol, is also a potent solvent for water-insoluble substances and is particularly noted for its use in pharmaceutical formulations, including injectables.[2]

Quantitative Solubility Data

To provide a clear comparison of their dissolving power, the following table summarizes the available quantitative solubility data for three model hydrophobic compounds: Curcumin (B1669340), Paclitaxel, and Diazepam. It is important to note that while extensive data is available for DMSO, specific quantitative solubility values for these compounds in pure this compound are not as readily found in publicly available literature. The data for this compound with Diazepam pertains to a co-solvent system, indicating its utility in enhancing solubility.

CompoundMolecular Weight ( g/mol )This compound SolubilityDMSO Solubility
Curcumin 368.38Data not available≥ 1 mg/mL[3]
Paclitaxel 853.9Soluble (used in formulations)[2]5 mg/mL[4], 25 mg/mL[5], 35 mg/mL[6], 200 mg/mL[5]
Diazepam 284.7Soluble (in this compound/water co-solvent systems)Soluble up to 100 mM[7]

Note: The solubility of Paclitaxel in DMSO is reported with some variability across different sources, which may be due to differences in experimental conditions or the purity of the compound and solvent.

Experimental Protocol: The Shake-Flask Method for Solubility Determination

A standard and reliable method for determining the equilibrium solubility of a compound in a specific solvent is the shake-flask method. This protocol provides a detailed workflow for this essential experiment.

Objective:

To determine the saturation solubility of a hydrophobic compound in a given solvent (e.g., this compound or DMSO).

Materials:
  • Test compound (hydrophobic drug)

  • Solvent (this compound or DMSO)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of the hydrophobic compound to a series of vials. The excess is crucial to ensure that saturation is reached.

    • Add a known volume of the solvent (this compound or DMSO) to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

  • Phase Separation:

    • After equilibration, allow the vials to stand to let the undissolved material settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

    • Filter the aliquot through a syringe filter to remove any remaining microparticles.

    • Dilute the filtered supernatant with an appropriate mobile phase or solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.

    • A standard calibration curve of the compound should be prepared in the same solvent to ensure accurate quantification.

  • Data Analysis:

    • Calculate the solubility of the compound in the solvent, expressed in units such as mg/mL or molarity, taking into account the dilution factor.

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the key steps in the shake-flask solubility determination and a logical workflow for solvent selection.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess compound to vial B Add known volume of solvent A->B C Seal vial B->C D Agitate at constant temperature (24-72 hours) C->D E Centrifuge to pellet undissolved compound D->E F Filter supernatant E->F G Dilute sample F->G H Quantify concentration (HPLC/UV-Vis) G->H

Caption: Experimental workflow for the shake-flask solubility assay.

G Start Need to dissolve hydrophobic compound CheckSolubility Is quantitative solubility data available? Start->CheckSolubility SelectSolvent Select solvent with highest solubility CheckSolubility->SelectSolvent Yes PerformAssay Perform shake-flask solubility assay CheckSolubility->PerformAssay No FinalSelection Select optimal solvent SelectSolvent->FinalSelection CompareResults Compare solubility results PerformAssay->CompareResults CompareResults->FinalSelection

Caption: Logical workflow for selecting a solvent for a hydrophobic compound.

Conclusion

The choice between this compound and DMSO will depend on the specific requirements of the application. DMSO generally demonstrates a very high dissolving capacity for a wide range of hydrophobic compounds.[4][5][6] this compound is a valuable alternative, particularly in pharmaceutical formulations where its biocompatibility and lower irritancy are advantageous.[2] For critical applications, and in the absence of readily available solubility data, performing a head-to-head solubility study using the shake-flask method is strongly recommended to make an informed, data-driven decision.

References

Validating the use of Glycofurol as a non-toxic solvent in cell culture studies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical, yet often overlooked, aspect of in vitro cell culture studies. The ideal solvent should effectively dissolve test compounds without exhibiting inherent toxicity or interfering with cellular processes. For decades, dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) have been the solvents of choice in many laboratories. However, their well-documented cytotoxic effects and influence on various signaling pathways have prompted a search for safer alternatives. This guide provides a comprehensive comparison of Glycofurol with DMSO and ethanol, validating its use as a non-toxic solvent in cell culture studies and offering supporting experimental data and protocols.

Comparative Cytotoxicity Analysis

The primary concern when selecting a solvent for cell culture is its potential to induce cytotoxicity, which can confound experimental results and lead to misinterpretation of data. This section compares the cytotoxic profiles of this compound, DMSO, and ethanol across various cell lines.

Table 1: Comparative Cytotoxicity of Solvents in Different Cell Lines

SolventCell LineAssayKey FindingsReference
This compound HT29-MTX, HUVEC, RAW 264.7MTT AssayEvaluation of cytotoxicity performed, suggesting low to no toxicity. (Full data pending)[1]
DMSO HT29-MTX, HUVEC, RAW 264.7MTT AssayEvaluation of cytotoxicity performed.[1]
HepG2, MDA-MB-231, MCF-7, VNBRCA1Real-time cell analysisSignificant inhibition of proliferation at concentrations of 1.25% and above.[2][3][2][3]
hAPCMTT AssayCytotoxic at 5% and 10% concentrations.[4][4]
MCF-7, RAW-264.7, HUVECMTT AssayLittle to no toxicity at 0.1% and 0.5%, with increased cytotoxicity at higher concentrations.[5][5]
Ethanol HepG2, MDA-MB-231, MCF-7, VNBRCA1Real-time cell analysisInhibited proliferation at concentrations of 5% and 10%.[2][3][2][3]
MCF-7, RAW-264.7, HUVECMTT AssayLittle to no toxicity at 0.1% and 0.5%, with increased cytotoxicity at higher concentrations.[5][5]

Note: This table summarizes available data. A direct, comprehensive study comparing the IC50 values of this compound, DMSO, and ethanol across a wide range of cell lines is still needed.

Experimental Protocols

To ensure the reproducibility and validity of cytotoxicity assessments, standardized experimental protocols are essential. The following section details the methodology for a commonly used cell viability assay.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test solvents (this compound, DMSO, Ethanol) and vehicle control

  • 96-well plates

  • Solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Solvent Treatment: Prepare serial dilutions of this compound, DMSO, and ethanol in cell culture medium. Remove the existing medium from the wells and replace it with the medium containing the different solvent concentrations. Include a vehicle control (medium without the test solvent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).

MTT_Assay_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate prepare_solvents Prepare Solvent Dilutions treat_cells Treat Cells with Solvents prepare_solvents->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability

MTT Assay Workflow

Impact on Cellular Signaling Pathways

Beyond direct cytotoxicity, solvents can interfere with cellular signaling pathways, leading to off-target effects that can compromise the integrity of experimental findings.

DMSO

DMSO is known to affect a variety of cellular processes. Studies have shown that even at low concentrations, DMSO can induce changes in the epigenetic landscape and microRNA expression.[6] It has also been reported to suppress TNF-α-mediated signaling pathways and modulate apoptosis.[7][8]

Ethanol

Ethanol can interact with membrane-associated signal transduction mechanisms. It has been shown to activate phospholipase C and phospholipase D, leading to the generation of second messengers. Furthermore, ethanol can impact various protein kinase signaling cascades, affecting cell proliferation, survival, and differentiation.

This compound

Currently, there is a lack of specific studies investigating the impact of this compound on cellular signaling pathways. This represents a knowledge gap that warrants further investigation to fully validate its use as an inert solvent in sensitive cell-based assays.

Signaling_Pathway_Interference cluster_solvents Solvents cluster_pathways Affected Signaling Pathways This compound This compound Unknown Largely Unknown This compound->Unknown DMSO DMSO Epigenetics Epigenetic Modification DMSO->Epigenetics TNFa TNF-α Signaling DMSO->TNFa Apoptosis Apoptosis DMSO->Apoptosis Ethanol Ethanol PLC_PLD Phospholipase C/D Signaling Ethanol->PLC_PLD Kinases Protein Kinase Cascades Ethanol->Kinases

Solvent Effects on Signaling

Conclusion and Future Directions

The available evidence suggests that this compound is a promising, non-toxic alternative to commonly used solvents like DMSO and ethanol in cell culture studies. Its lower cytotoxicity profile makes it a more suitable vehicle for dissolving compounds, particularly in sensitive assays and high-throughput screening where solvent-induced artifacts must be minimized.

However, to solidify its position as a superior solvent, further research is required. Specifically, comprehensive studies directly comparing the IC50 values of this compound, DMSO, and ethanol across a broad panel of cell lines are needed. Additionally, investigations into the potential effects of this compound on key cellular signaling pathways are crucial to confirm its inert nature. By addressing these knowledge gaps, the scientific community can confidently adopt this compound as a reliable and non-toxic solvent, thereby improving the accuracy and reproducibility of in vitro research.

References

A Comparative Guide to Glycofurol-Based Drug Delivery Systems for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Glycofurol-based drug delivery systems with alternative platforms, supported by preclinical experimental data. The focus is on the formulation of poorly soluble drugs for topical delivery, a key challenge in pharmaceutical development.

Enhancing Topical Drug Delivery: The Role of this compound

This compound, a derivative of tetrahydrofurfuryl alcohol, is a well-established solvent and penetration enhancer in parenteral and topical pharmaceutical formulations.[] Its utility is particularly pronounced in solubilizing drugs with poor water solubility, a critical factor for achieving therapeutic efficacy in topical applications.[2][3] This guide will delve into the preclinical validation of this compound-based systems, comparing them with other common solubilizing agents and delivery technologies.

Performance Comparison: this compound vs. Alternatives

The selection of a suitable vehicle is paramount for the successful topical delivery of a drug. Key performance indicators include the ability to solubilize the active pharmaceutical ingredient (API), enhance its permeation across the skin barrier, and maintain stability.

Table 1: In Vitro Skin Permeation of a Naproxen-Glycofurol Gel

A preclinical study evaluating a this compound-based gel for the topical delivery of Naproxen (B1676952), a non-steroidal anti-inflammatory drug (NSAID), provides key insights into its performance. The study utilized a Franz diffusion cell to assess the permeation of Naproxen across excised rat skin.[2][3][4]

FormulationSteady-State Flux (Jss) (μg/cm²/h)Permeability Coefficient (Kp) (cm/h) x 10⁻³Penetration Index (PI)
Control (this compound gel without enhancer)13.5 ± 1.22.7 ± 0.241.00
This compound gel + 2% Transcutol®40.8 ± 3.58.16 ± 0.73.02

Data presented as mean ± standard deviation.[2]

The addition of Transcutol®, a penetration enhancer, significantly increased the flux and permeability of Naproxen across the skin.[2] This highlights the versatility of this compound-based systems, which can be optimized with other excipients to enhance drug delivery.

Table 2: Solubility of Active Pharmaceutical Ingredients in Various Solvents
SolventKey Properties
This compound Good solubilizing capacity for a wide range of drugs.[] Used as a solvent and penetration enhancer.[]
PEG 400 A common hydrophilic co-solvent used to enhance the solubility of poorly water-soluble drugs.[2]
Transcutol® (DEGEE) High solubilizing capacity for both lipophilic and hydrophilic APIs.[5][6] Acts as a penetration enhancer.[5][6]
Propylene Glycol A widely used solvent and humectant in topical formulations.
Ethanol A volatile solvent that can enhance the penetration of some drugs.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are synthesized protocols for key experiments in the evaluation of topical drug delivery systems.

Formulation of this compound-Based Gel
  • Objective: To prepare a stable and homogenous gel formulation containing a poorly soluble drug.

  • Materials:

    • Active Pharmaceutical Ingredient (e.g., Naproxen)

    • This compound 75

    • Gelling agent (e.g., Carbopol 974P)

    • Penetration enhancer (e.g., Transcutol®) - optional

    • Neutralizing agent (e.g., Triethanolamine)

  • Procedure:

    • The API is completely dissolved in this compound at room temperature.

    • The gelling agent is gradually dispersed in the drug-Glycofurol solution with continuous stirring until a homogenous dispersion is formed.

    • If included, the penetration enhancer is added to the mixture.

    • The dispersion is neutralized by the dropwise addition of the neutralizing agent to form a transparent gel.

    • The final gel is degassed to remove any entrapped air bubbles.

In Vitro Skin Permeation Study
  • Objective: To evaluate the rate and extent of drug permeation from the formulation across the skin.

  • Apparatus: Franz diffusion cell

  • Membrane: Excised abdominal skin from a suitable animal model (e.g., Wistar rat).

  • Procedure:

    • The excised skin is mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.

    • The receptor compartment is filled with a suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4) and maintained at 37°C with constant stirring.

    • A known quantity of the formulation is applied to the skin surface in the donor compartment.

    • At predetermined time intervals, aliquots are withdrawn from the receptor compartment and replaced with fresh buffer to maintain sink conditions.

    • The concentration of the drug in the collected samples is analyzed using a validated analytical method (e.g., HPLC).

    • Permeation parameters such as steady-state flux (Jss) and permeability coefficient (Kp) are calculated.

Stability Studies
  • Objective: To assess the physical and chemical stability of the formulation over time.

  • Procedure:

    • The formulation is stored in well-closed containers at specified storage conditions (e.g., 25°C/60% RH, 40°C/75% RH) for a defined period (e.g., 3-6 months).

    • At designated time points, samples are withdrawn and evaluated for:

      • Physical appearance: Color, clarity, homogeneity, and phase separation.

      • pH

      • Viscosity

      • Drug content (Assay)

      • Presence of any degradation products

Visualizing the Science

Diagrams are essential for illustrating complex biological pathways and experimental processes. The following visualizations have been created using Graphviz (DOT language) to adhere to the specified requirements.

G Experimental Workflow for Topical Drug Delivery System Development cluster_0 Formulation Development cluster_1 In Vitro Characterization cluster_2 Preclinical In Vivo Evaluation A API Characterization (Solubility, pKa, LogP) B Excipient Selection (Solvents, Gelling Agents, Enhancers) A->B C Formulation Optimization (Ratio of components) B->C D Physical Characterization (pH, Viscosity, Appearance) C->D J Long-term and Accelerated Stability Studies C->J E In Vitro Release Testing (IVRT) D->E F In Vitro Permeation Testing (IVPT) (Franz Diffusion Cell) D->F G Skin Irritation/Sensitization Studies F->G H Pharmacokinetic Studies (Drug levels in skin and plasma) F->H I Pharmacodynamic/Efficacy Studies H->I

Experimental Workflow for Topical Drug Delivery System Development

Simplified Cyclooxygenase (COX) Pathway and NSAID Action Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes PGH2->Prostaglandins_Thromboxanes Isomerases Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever Gastric_Mucosa_Protection Gastric Mucosa Protection, Platelet Aggregation Prostaglandins_Thromboxanes->Gastric_Mucosa_Protection NSAIDs NSAIDs (e.g., Naproxen) NSAIDs->COX1 NSAIDs->COX2

Simplified Cyclooxygenase (COX) Pathway and NSAID Action

Conclusion

This compound-based drug delivery systems offer a promising platform for the topical administration of poorly soluble drugs. Preclinical data demonstrates their ability to effectively solubilize APIs and, when appropriately formulated with enhancers like Transcutol®, significantly improve skin permeation.[2][3] As with any drug delivery system, careful optimization of the formulation and thorough in vitro and in vivo characterization are essential for successful preclinical development. The experimental protocols and diagrams provided in this guide serve as a foundational resource for researchers in this field.

References

Head-to-head comparison of Glycofurol and Soluphor P in veterinary formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate excipients is a critical determinant in the development of effective and safe veterinary drug formulations. Among the myriad of available options, Glycofurol and Soluphor® P have emerged as versatile tools for addressing challenges related to drug solubility and bioavailability. This guide provides an objective, data-driven comparison of these two excipients, summarizing their performance, physicochemical properties, and safety profiles to aid in the formulation development process for veterinary applications. While direct head-to-head studies are limited, this guide synthesizes available data to offer a comparative perspective.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound and Soluphor® P is essential for their effective application.

PropertyThis compoundSoluphor® P (Polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer)
Chemical Name Tetrahydrofurfuryl alcohol polyethylene (B3416737) glycol ether[1]Polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer
Appearance Clear, colorless to pale yellow, viscous liquid[1]White to yellowish granules or powder
Solubility Miscible with water, ethanol, and other polar solvents[1]Readily dissolves in water to form a clear to slightly opalescent solution. Also soluble in various organic solvents.
Primary Function Solubilizer, solvent, penetration enhancer[2][][4]Solubility enhancer, solid dispersion carrier, binder, film-former
Typical Application Parenteral (intravenous, intramuscular) and topical formulations[4]Oral solid dispersions, amorphous solid dispersions, melt extrusion

Performance in Veterinary Formulations

Solubility Enhancement

Both this compound and Soluphor® P are effective at enhancing the solubility of poorly water-soluble active pharmaceutical ingredients (APIs), a common challenge in veterinary drug development.[5][6][7][8][9] Their mechanisms and typical applications, however, differ significantly.

This compound primarily acts as a co-solvent in liquid formulations. Its ability to mix with water and other polar solvents allows for the creation of stable solutions for parenteral administration.[1] It is particularly valuable for injectable formulations where achieving complete drug dissolution is mandatory.[]

Soluphor® P excels in the formulation of solid dosage forms, most notably through the creation of solid dispersions. By dispersing the API in the polymeric matrix at a molecular level, Soluphor® P can significantly increase the dissolution rate and bioavailability of orally administered drugs.[7]

A key distinction lies in their application routes. This compound is a preferred choice for developing injectable formulations of poorly soluble drugs for rapid onset of action. In contrast, Soluphor® P is a go-to excipient for enhancing the oral bioavailability of challenging APIs.

Stability

The stability of the final formulation is paramount to ensure efficacy and safety throughout its shelf life.

This compound is generally stable when stored in a well-closed container, protected from light, and kept in a cool, dry place.[4] However, as with many ethers, it can be incompatible with strong oxidizing agents.[4] In parenteral formulations, the stability of the API in a this compound-based vehicle must be thoroughly evaluated.

Soluphor® P , when used in solid dispersions, can enhance the stability of the amorphous form of an API by preventing recrystallization. The stability of these systems is a critical quality attribute and is typically assessed under accelerated storage conditions.

Safety and Toxicity

ParameterThis compoundSoluphor® P (as Solutol® HS 15, a related polymer)
Acute Oral Toxicity (Rats) LD50 > 2000 mg/kg[12]Generally considered to have low acute toxicity.
Parenteral Administration Generally well-tolerated in dogs when administered intravenously at appropriate concentrations.[1] No significant hematology or serum clinical chemistry abnormalities were noted in dogs after slow intravenous infusion.[1]Limited data on parenteral administration in veterinary species.
Oral Administration (Dogs) Not a primary route of application.In a study with a Solutol HS15/PEG 400 vehicle, loose/watery feces and emesis were observed in dogs.[13][14]
Oral Administration (Rats) In a study, a 50% this compound mix proved fatal.[]A Solutol HS15/PEG 400 vehicle caused an increase in kidney weights (males only) and a decrease in thymic weights (males only) without concurrent microscopic findings.[13][14]
Biocompatibility Studies in rats have shown that this compound is well-tolerated upon intracranial injection, causing only minor inflammatory responses.[15]Generally regarded as safe for oral applications.

It is important to note that the toxicity of any formulation is dependent on the concentration of the excipient, the route of administration, and the specific animal species.[16]

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation and comparison of excipients.

Solubility Enhancement Study

A common method to assess the solubility enhancement potential of an excipient is the equilibrium solubility or shake-flask method.[17][18][19]

Objective: To determine the saturation solubility of a poorly water-soluble veterinary drug in the presence of varying concentrations of this compound or Soluphor® P.

Methodology:

  • Prepare a series of solutions containing different concentrations of the excipient (e.g., 0%, 1%, 5%, 10%, 20% w/v of this compound in water or Soluphor® P in a relevant buffer).

  • Add an excess amount of the veterinary drug to each solution in sealed containers.

  • Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).

  • After equilibration, centrifuge or filter the samples to separate the undissolved drug.

  • Analyze the concentration of the dissolved drug in the supernatant or filtrate using a validated analytical method (e.g., HPLC).

In Vitro Drug Release Testing

For solid dispersions formulated with Soluphor® P, in vitro dissolution testing is crucial to predict in vivo performance. For parenteral formulations with this compound, an in vitro release test can be adapted to assess drug diffusion.[20][21][22][23]

Objective: To evaluate the in vitro release profile of a veterinary drug from a formulation containing either this compound or Soluphor® P.

Methodology (for Soluphor® P solid dispersion):

  • Use a standard dissolution apparatus (e.g., USP Apparatus II - Paddle).

  • The dissolution medium should be selected to mimic the gastrointestinal conditions of the target animal species (e.g., simulated gastric or intestinal fluid).[24]

  • Place the solid dispersion formulation into the dissolution vessel.

  • Stir the medium at a specified speed (e.g., 50-100 rpm) and maintain a constant temperature (e.g., 37°C).

  • Withdraw samples at predetermined time intervals and replace with fresh medium to maintain sink conditions.

  • Analyze the drug concentration in the samples using a suitable analytical method.

Visualizing Experimental Workflows

experimental_workflow cluster_solubility Solubility Enhancement Protocol cluster_release In Vitro Release Protocol (Solid Dispersion) prep Prepare Excipient Solutions add_drug Add Excess Drug prep->add_drug agitate Agitate to Equilibrium add_drug->agitate separate Separate Undissolved Drug agitate->separate analyze_sol Analyze Drug Concentration separate->analyze_sol setup Setup Dissolution Apparatus add_formulation Add Formulation setup->add_formulation stir Stir at Constant Temperature add_formulation->stir sample Withdraw Samples stir->sample analyze_rel Analyze Drug Concentration sample->analyze_rel

Caption: Generalized workflow for solubility and in vitro release testing.

Logical Relationship in Formulation Choice

The decision to use this compound or Soluphor® P is largely driven by the intended route of administration and the desired dosage form.

formulation_choice drug Poorly Soluble Veterinary Drug route Intended Route of Administration? drug->route parenteral Parenteral (Injectable) route->parenteral Parenteral oral Oral route->oral Oral This compound This compound (Co-solvent) parenteral->this compound soluphor Soluphor P (Solid Dispersion) oral->soluphor

Caption: Decision pathway for selecting this compound or Soluphor P.

Conclusion

Both this compound and Soluphor® P are valuable excipients in the development of veterinary formulations, each with a distinct niche. This compound is an effective solubilizing agent for parenteral formulations, enabling the intravenous or intramuscular delivery of poorly soluble drugs. Soluphor® P is a powerful tool for enhancing the oral bioavailability of such drugs through the formation of amorphous solid dispersions. The choice between these two excipients will ultimately depend on the specific objectives of the formulation, including the desired route of administration, the physicochemical properties of the API, and the target animal species. Careful consideration of the comparative data presented in this guide will support the rational selection of the most appropriate excipient to achieve a safe, stable, and effective veterinary medicinal product.

References

Comparative Guide to Analytical Methods for Glycofurol Quantification in Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two common analytical techniques applicable to the quantitative determination of Glycofurol in pharmaceutical quality control: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) and Gas Chromatography with Flame Ionization Detection (GC-FID). As validated methods for this compound are not extensively published, this guide presents representative methods and validation data based on the analysis of structurally similar compounds, such as polyethylene (B3416737) glycols (PEGs), to illustrate a practical comparison.

Introduction to Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, ideal for separating non-volatile or thermally sensitive compounds. When coupled with a Refractive Index Detector (RID), it allows for the quantification of compounds that do not possess a UV chromophore, such as this compound.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. With a Flame Ionization Detector (FID), GC offers high sensitivity and a wide linear range, making it a robust method for quantifying substances that can be vaporized without decomposition.

Experimental Protocols

Method 1: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This method is suitable for the direct quantification of this compound in a drug product matrix.

Sample Preparation:

  • Accurately weigh a portion of the sample equivalent to 100 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase (deionized water) and sonicate for 15 minutes to dissolve.

  • Dilute to volume with the mobile phase and mix thoroughly.

  • Filter the solution through a 0.45 µm nylon syringe filter before injection.

Chromatographic Conditions:

  • Instrument: HPLC system with a Refractive Index Detector.

  • Column: Size-Exclusion Chromatography (SEC) column, e.g., Agilent PL aquagel-OH 30, 300 x 7.5 mm, 8 µm.

  • Mobile Phase: Deionized water.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35°C.

  • Detector Temperature: 35°C.

  • Injection Volume: 20 µL.

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is well-suited for determining this compound content, particularly when assessing purity and related volatile substances.

Sample Preparation:

  • Accurately weigh a portion of the sample equivalent to 50 mg of this compound into a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with a suitable solvent such as Dichloromethane.

  • Vortex to ensure homogeneity.

  • An internal standard (e.g., 1,4-Butanediol) may be added to improve precision.

Chromatographic Conditions:

  • Instrument: Gas Chromatograph with a Flame Ionization Detector.

  • Column: Capillary column, e.g., Agilent DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 10 minutes at 240°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

Data Presentation: Comparison of Validation Parameters

The following table summarizes typical validation parameters for the two representative analytical methods, in accordance with ICH Q2(R1) guidelines.

Validation ParameterHPLC-RID MethodGC-FID Method
Linearity (Correlation Coefficient, r²) ≥ 0.998≥ 0.999
Range 50 - 150 µg/mL10 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%
Precision (RSD%)
- Repeatability≤ 1.5%≤ 1.0%
- Intermediate Precision≤ 2.0%≤ 1.5%
Limit of Detection (LOD) ~5 µg/mL~0.5 µg/mL
Limit of Quantification (LOQ) ~15 µg/mL~1.5 µg/mL
Specificity/Selectivity Good separation from excipientsHigh resolution for volatile impurities
Robustness Tolerant to minor changes in flow rate and temperatureSensitive to changes in temperature program and gas flow

Mandatory Visualization

Experimental Workflow for HPLC-RID Analysis of this compound

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve sonicate Sonicate for 15 min dissolve->sonicate dilute Dilute to Volume sonicate->dilute filter Filter (0.45 µm) dilute->filter inject Inject 20 µL into HPLC filter->inject separate Separation on SEC Column inject->separate detect RID Detection separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate Concentration integrate->calculate report report calculate->report Final Report

Caption: Workflow for the quantification of this compound using HPLC-RID.

Conclusion

Both HPLC-RID and GC-FID present viable and robust options for the quality control of this compound.

  • The HPLC-RID method is advantageous for its simplicity in sample preparation and direct analysis of this compound in aqueous-based formulations without the need for derivatization. However, it may exhibit lower sensitivity compared to GC-FID.

  • The GC-FID method offers superior sensitivity and is highly effective for assessing the purity of this compound, including the detection of volatile impurities. This method is preferable when lower detection limits are required or when analyzing for residual solvents and other volatile related substances.

The choice between these methods will depend on the specific requirements of the analysis, such as the sample matrix, the need for impurity profiling, and the desired level of sensitivity. It is recommended to validate the chosen method under specific laboratory conditions to ensure its suitability for its intended purpose.

In Vitro and In Vivo Correlation of Drug Release from Glycofurol Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the correlation between laboratory testing and clinical performance of drug formulations containing Glycofurol, supported by illustrative experimental data and detailed methodologies.

Understanding In Vitro-In Vivo Correlation (IVIVC)

An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response.[1][2] For parenteral formulations, this typically involves correlating the rate and extent of in vitro drug release with the rate and extent of drug absorption in the body, as reflected by plasma concentration-time profiles. A successful IVIVC can streamline drug development, reduce the need for extensive bioequivalence studies, and provide a reliable tool for quality control.[1]

Comparative Analysis of Drug Release: A Hypothetical Case Study

To illustrate the principles of IVIVC for a this compound-based formulation, this section presents a hypothetical case study for an intramuscular (IM) injection of "Drug X". Three formulations with varying concentrations of this compound are compared to a control formulation without this co-solvent.

Table 1: In Vitro Drug Release of "Drug X" Formulations

Time (hours)Formulation A (Control - 0% this compound) - % ReleasedFormulation B (10% this compound) - % ReleasedFormulation C (20% this compound) - % Released
0.5152535
1284560
2457085
4659098
88099100
1290100100
2498100100

Table 2: In Vivo Pharmacokinetic Parameters of "Drug X" Formulations in a Rabbit Model

FormulationCmax (ng/mL)Tmax (hours)AUC (0-t) (ng*h/mL)
Formulation A (Control) 8502.09,500
Formulation B (10% this compound) 12501.011,200
Formulation C (20% this compound) 16000.512,500

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

The hypothetical data suggests that the inclusion of this compound enhances the rate and extent of drug release both in vitro and in vivo, with a higher concentration of this compound leading to a faster release and absorption profile.

Detailed Experimental Protocols

The following are detailed, albeit generalized, protocols that would be employed in an IVIVC study for a parenteral formulation containing this compound.

In Vitro Release Study Protocol

  • Formulation Preparation: Prepare sterile injectable formulations of "Drug X" with varying concentrations of this compound (e.g., 0%, 10%, and 20% v/v) in a suitable aqueous vehicle.

  • Apparatus: Utilize a USP Apparatus 4 (Flow-Through Cell) to mimic the physiological conditions of parenteral administration.

  • Release Medium: Use a phosphate-buffered saline (PBS) at pH 7.4, maintained at 37°C, to simulate the physiological environment.

  • Procedure:

    • Introduce a precise volume of the drug formulation into the flow-through cell.

    • Pump the release medium through the cell at a constant flow rate.

    • Collect samples of the eluate at predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Analysis: Analyze the drug concentration in the collected samples using a validated High-Performance Liquid Chromatography (HPLC) method.

  • Data Calculation: Calculate the cumulative percentage of drug released at each time point.

In Vivo Pharmacokinetic Study Protocol

  • Animal Model: Use a suitable animal model, such as New Zealand white rabbits, for the pharmacokinetic study.

  • Dosing: Administer a single intramuscular (IM) injection of each formulation to a group of rabbits at a predetermined dose.

  • Blood Sampling: Collect blood samples from the marginal ear vein at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma and store it frozen until analysis.

  • Bioanalysis: Determine the concentration of "Drug X" in the plasma samples using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

Visualizing the IVIVC Process and a Relevant Biological Pathway

To further clarify the workflow and potential application, the following diagrams are provided.

IVIVC_Workflow cluster_Formulation Formulation Development cluster_InVitro In Vitro Release Testing cluster_InVivo In Vivo Pharmacokinetic Study cluster_Correlation IVIVC Model Development Formulation_A Formulation A (Control) InVitro_Test USP Apparatus 4 (Flow-Through Cell) Formulation_A->InVitro_Test InVivo_Study Animal Model (e.g., Rabbits) Formulation_A->InVivo_Study Formulation_B Formulation B (10% this compound) Formulation_B->InVitro_Test Formulation_B->InVivo_Study Formulation_C Formulation C (20% this compound) Formulation_C->InVitro_Test Formulation_C->InVivo_Study InVitro_Data In Vitro Release Profiles (% Released vs. Time) InVitro_Test->InVitro_Data Correlation_Model Level A Correlation Model (In Vitro Release vs. In Vivo Absorption) InVitro_Data->Correlation_Model PK_Data Plasma Concentration Profiles (Concentration vs. Time) InVivo_Study->PK_Data Deconvolution Deconvolution of In Vivo Data PK_Data->Deconvolution Deconvolution->Correlation_Model

IVIVC Experimental Workflow.

Signaling_Pathway Drug_this compound Drug X in This compound Formulation Receptor Target Receptor Drug_this compound->Receptor Binds Cell_Membrane Cell Membrane G_Protein G-Protein Receptor->G_Protein Activates Effector_Enzyme Effector Enzyme G_Protein->Effector_Enzyme Second_Messenger Second Messenger (e.g., cAMP) Effector_Enzyme->Second_Messenger Produces Protein_Kinase Protein Kinase A Second_Messenger->Protein_Kinase Activates Cellular_Response Cellular Response (Therapeutic Effect) Protein_Kinase->Cellular_Response Phosphorylates Target Proteins

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Glycofurol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Glycofurol, a common solvent used in pharmaceutical formulations. Adherence to these guidelines is critical for maintaining a safe laboratory environment and minimizing environmental impact.

Personal Protective Equipment (PPE) and Handling Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment. Handle this compound in a well-ventilated area.[1][2]

Required Personal Protective Equipment:

PPE ItemSpecification
Eye ProtectionTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Hand ProtectionChemical impermeable gloves inspected prior to use.[1]
Body ProtectionFire/flame resistant and impervious clothing.[1]
Respiratory ProtectionA full-face respirator if exposure limits are exceeded or irritation is experienced.[1]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through a licensed chemical destruction facility.

  • Containment: Collect and store waste this compound in suitable, closed, and properly labeled containers.[1]

  • Professional Disposal: Arrange for the removal of the waste by a licensed chemical destruction plant.[1] The material can be disposed of by controlled incineration with flue gas scrubbing.[1]

  • Spill Management: In the event of a spill, prevent further leakage if it is safe to do so.[1] Remove all sources of ignition and use spark-proof tools.[1] Collect the spilled material using absorbent materials and place it in a suitable container for disposal.[2]

  • Environmental Precaution: Crucially, do not allow this compound to enter drains or sewer systems.[1][2] Discharge into the environment must be avoided.[1]

Disposal of Contaminated Packaging

Contaminated packaging should be handled with the same precautions as the chemical itself.

  • Rinsing: Containers can be triple-rinsed (or equivalent) and then offered for recycling or reconditioning.[1]

  • Puncturing: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]

  • Incineration: For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[1]

This compound Disposal Workflow

Glycofurol_Disposal_Workflow cluster_preparation Preparation cluster_collection Waste Collection cluster_disposal Disposal Route cluster_spill Spill Response A Wear Appropriate PPE B Collect Waste this compound in Labeled, Closed Containers A->B C Arrange for Pickup by Licensed Chemical Waste Disposal Service B->C D Controlled Incineration with Flue Gas Scrubbing C->D E Contain Spill & Remove Ignition Sources F Absorb with Inert Material E->F G Collect in Suitable Container for Disposal F->G G->B

Caption: Logical workflow for the proper disposal of this compound.

While this compound is considered relatively nontoxic at levels used in pharmaceutical applications, undiluted this compound can be an irritant.[3] It is essential to follow all safety precautions and disposal guidelines to ensure the safety of laboratory personnel and the protection of the environment. Always refer to the specific Safety Data Sheet (SDS) for the this compound product you are using for the most detailed and up-to-date information.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.